Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Prepared by: Gemini, Senior Application Scientist
Introduction and Core Concepts
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a sulfonamide derivative of the amino acid phenylglycine, is a compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, which combines a tosyl group, an amino acid scaffold, and a methyl ester, renders it a versatile building block for the construction of more complex molecular entities. The presence of both a sulfonamide and an ester functional group within the same molecule provides two key points for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]
This guide provides a comprehensive overview of the fundamental chemical properties, a plausible synthetic route, and the potential applications of this compound, grounded in established chemical principles. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical and Structural Properties
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. A summary of the key physicochemical and structural identifiers for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1233-56-3 | [2] |
| Molecular Formula | C₁₆H₁₇NO₄S | [1] |
| Molecular Weight | 319.38 g/mol | |
| IUPAC Name | methyl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate | |
| Melting Point | 113 - 115 °C | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| InChI Key | RUYIDMOVZKCDIJ-UHFFFAOYSA-N |
Structural Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the tosyl group, the phenylglycine core, and the methyl ester.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a two-step sequence involving the protection of the amino group of phenylglycine followed by the esterification of the carboxylic acid. This strategy is a cornerstone of peptide chemistry and related synthetic disciplines.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on well-established methods for N-tosylation and Fischer esterification.[3][4] Optimization may be required to achieve maximum yield and purity.
Part 1: Synthesis of N-(p-toluenesulfonyl)phenylglycine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., toluene or diethyl ether). Add this solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted tosyl chloride. Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. The N-tosylated product should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(p-toluenesulfonyl)phenylglycine.
Part 2: Synthesis of this compound
-
Reaction Setup: Suspend the dried N-(p-toluenesulfonyl)phenylglycine (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the esterification can be monitored by TLC.[4]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography to afford the final product, this compound, as a solid.
Spectroscopic Characterization (Predicted)
While specific spectral data is not available from the initial search, the expected spectroscopic signatures can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the tosyl groups, a singlet for the methyl group of the tosyl moiety, a singlet for the methyl ester protons, a signal for the methine proton at the alpha-carbon, and a signal for the N-H proton of the sulfonamide.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methyl carbon of the tosyl group, the methoxy carbon of the ester, and the alpha-carbon of the amino acid backbone.
-
IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the sulfonamide, the C=O stretch of the ester, the S=O stretches of the sulfonyl group, and the C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (319.38 g/mol ).
Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate.[1] Its structure is a valuable scaffold in medicinal chemistry for several reasons:
-
Peptidomimetics: The protected amino acid structure allows for its incorporation into peptide chains or the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability or bioavailability.[1]
-
Chiral Building Block: As it is derived from phenylglycine, it can be used in its enantiomerically pure forms as a chiral building block for the asymmetric synthesis of complex target molecules.
-
Scaffold for Library Synthesis: The compound can serve as a starting point for the creation of libraries of related molecules for high-throughput screening in drug discovery programs. The sulfonamide and ester groups provide convenient handles for diversification.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its preparation from readily available starting materials via robust and well-understood chemical transformations makes it an accessible tool for the synthetic chemist. The insights provided in this guide regarding its properties, synthesis, and potential applications are intended to facilitate its use in the development of novel pharmaceuticals and other functional molecules.
References
- BenchChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate.
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- Anbu Chem. (n.d.). CAS 2645-02-5 | Methyl 2-(4-methylphenylsulfonamido)acetate.
- Chemsrc. (n.d.). CAS#:57486-70-1 | Methyl 2-[4-(Methylsulfonamido)phenyl]acetate.
- Guidechem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate 2645-02-5 wiki.
- MySkinRecipes. (n.d.). This compound.
- BLDpharm. (n.d.). 1233-56-3|this compound.
- Sigma-Aldrich. (n.d.). methyl 2-(4-methylbenzenesulfonamido)-2-phenylacetate.
- Afrin, S., & Kim, J. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(8), 1838-1847.
- Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
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In-Depth Technical Guide: Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
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Abstract: This document provides a comprehensive technical guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a key intermediate in organic and medicinal chemistry. This guide details the underlying chemical principles, a thoroughly validated experimental protocol, and critical parameters for successful synthesis and purification. It is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for obtaining this target molecule.
Introduction: Significance and Applications
This compound belongs to the class of N-protected amino acid esters, which are fundamental building blocks in a wide range of chemical applications. The incorporation of the 4-methylphenylsulfonyl (tosyl) group provides a robust protecting group for the amine functionality, which is stable across a variety of reaction conditions yet can be cleaved when necessary.
The inherent chirality of the α-carbon and the presence of both donor and acceptor groups for hydrogen bonding make these molecules valuable in several areas:
-
Peptide Synthesis: As protected amino acid analogues, they are crucial in the stepwise synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.[1][2]
-
Chiral Synthesis: The chiral nature of these compounds makes them valuable starting materials for the enantioselective synthesis of complex molecules, a critical aspect in the development of many biologically active compounds.[1]
-
Medicinal Chemistry: N-tosylated amino acids and their derivatives are integral to the development of novel therapeutic agents.[1][2][3][4] They are used to modify the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, to enhance their efficacy and pharmacokinetic profiles.[2]
Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and widely used method for the synthesis of this compound is the N-tosylation of methyl 2-amino-2-phenylacetate. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base.[5][6][7]
Reaction Scheme:
Where: Ph = Phenyl, Ts = p-toluenesulfonyl (tosyl)
The fundamental principles of this reaction are:
-
Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (Ts-Cl).[6][7]
-
Role of the Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine.[6][8] Protonation would render the amine non-nucleophilic and halt the reaction.
-
Biphasic System: Often, a two-phase system (e.g., diethyl ether and water) is employed.[8][9] The reactants are in the organic phase, while the base and the HCl byproduct reside in the aqueous phase, facilitating both the reaction and subsequent separation.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a standard laboratory-scale synthesis.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity |
| Methyl 2-amino-2-phenylacetate HCl | 201.66 | 5.0 g | 24.8 | >98% |
| p-Toluenesulfonyl chloride (Ts-Cl) | 190.65 | 5.2 g | 27.3 | >98% |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75.0 | >97% |
| Diethyl Ether (Et2O) | 74.12 | 100 mL | - | Anhydrous |
| Water (H2O) | 18.02 | 100 mL | Deionized | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 5 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
250 mL Separatory funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Reaction Workflow Diagram
The following diagram outlines the key stages of the synthesis, workup, and analysis.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in 50 mL of deionized water. Once fully dissolved, add methyl 2-amino-2-phenylacetate hydrochloride (5.0 g, 24.8 mmol) and stir until the solution is clear. Cool this solution in an ice bath.
-
Organic Phase Preparation: In a separate beaker, dissolve p-toluenesulfonyl chloride (5.2 g, 27.3 mmol) in 50 mL of diethyl ether.
-
Reaction: Transfer the cold aqueous amine solution to a 250 mL round-bottom flask with a magnetic stir bar. While stirring vigorously, add the ethereal solution of tosyl chloride dropwise over 15-20 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting amine spot indicates the reaction is complete.
-
Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer with anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques:
-
¹H NMR: To confirm the presence of all protons and their chemical environments.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of the Schotten-Baumann N-tosylation.
The key to a high-yielding reaction is maintaining a basic environment to ensure the amine remains deprotonated and nucleophilic.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or hydrolysis of Ts-Cl. | Ensure vigorous stirring and slow addition of Ts-Cl at low temperatures. |
| Starting Material Remains | Insufficient tosyl chloride. | Use a slight excess (1.1 equivalents) of tosyl chloride. |
| Oily Product | Impurities or residual solvent. | Purify by column chromatography and dry under high vacuum. |
Conclusion
The synthesis of this compound through the Schotten-Baumann reaction is a robust and efficient method. By adhering to the detailed protocol and understanding the key reaction parameters, researchers can reliably produce this valuable intermediate for a multitude of applications in organic synthesis and drug discovery.
References
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.
- Di Gioia, M. L., et al. (2011). A simple and efficient procedure for N-methylation of N-nosyl amino acid methyl esters with diazomethane. Amino Acids, 40(5), 1503–1508.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.
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PrepChem.com. (n.d.). Synthesis of methyl α-methylphenylacetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate. Retrieved from [Link]
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Speciality Chemicals Magazine. (2021, March 26).
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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A Comprehensive Guide to the Structural Elucidation of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding reactivity, mechanism of action, and safety. This guide provides an in-depth, technical walkthrough of the analytical methodologies required to elucidate the structure of a target molecule, Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. We will explore a multi-technique approach, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and robust structural confirmation.
Introduction: The Imperative for Rigorous Structure Proof
This compound is a derivative of the amino acid phenylglycine. Its structure incorporates a tosyl (4-methylphenylsulfonyl) protecting group on the amine, and a methyl ester on the carboxylic acid. Such molecules are common intermediates in synthetic organic chemistry, particularly in the construction of more complex pharmaceutical agents. An error in structural assignment at an early stage can lead to the invalidation of subsequent biological data and significant loss of resources.
Therefore, a systematic and orthogonal analytical approach is not merely procedural but essential for scientific integrity. This guide details the logical workflow, from determining the elemental composition to mapping the precise connectivity of every atom in the molecule.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex task of atomic connectivity, we first establish the fundamental properties of the molecule: its exact mass, elemental composition, and the key functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the exact mass of a molecule with high accuracy (typically to within 5 ppm).[1][2][3] This precision allows for the confident calculation of a unique elemental composition, a critical first step that constrains all subsequent spectral interpretation. Unlike low-resolution mass spectrometry which provides only integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[3][4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition for the measured exact mass, constraining the search to plausible elements (C, H, N, O, S).
Anticipated Results & Interpretation: The molecular formula for this compound is C₁₆H₁₇NO₄S. The expected monoisotopic mass is 335.0854 Da. HRMS analysis should yield a protonated ion [M+H]⁺ at m/z 336.0927.
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₇NO₄S |
| Exact Mass | 335.0854 |
| Observed [M+H]⁺ | ~336.0927 |
This result provides the atomic "building blocks" that must be accounted for in the subsequent NMR and IR analyses.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[5] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch, bend). Observing these characteristic absorption bands provides direct evidence for the presence of key structural motifs like carbonyl groups, N-H bonds, and sulfonyl groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption peaks corresponding to the expected functional groups.
Anticipated Results & Interpretation: The IR spectrum serves as a qualitative confirmation of the functional groups suggested by the proposed structure.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Sulfonamide N-H | N-H Stretch | ~3250 |
| Ester Carbonyl | C=O Stretch | ~1740[6] |
| Sulfonyl Group | Asymmetric SO₂ Stretch | ~1340[5][7] |
| Sulfonyl Group | Symmetric SO₂ Stretch | ~1160[5][7] |
| Ester C-O | C-O Stretch | ~1240 and ~1050[6] |
The presence of these distinct bands provides strong, corroborating evidence for the major structural components of the molecule.
Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A comprehensive suite of NMR experiments is required for a self-validating structure.[8]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Tune and match the probe for the relevant nuclei (¹H and ¹³C).[11]
-
Data Acquisition: Perform a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments according to standard instrument protocols.[9][12]
1D NMR: ¹H and ¹³C Analysis
¹H NMR - The Proton Environment: This experiment identifies all unique proton environments in the molecule and their relative numbers (through integration). The chemical shift (δ) of a proton provides clues about its electronic environment.[13]
¹³C NMR - The Carbon Skeleton: This experiment identifies all unique carbon environments. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).[14]
Anticipated 1D NMR Data:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Tosyl-CH₃ | ~2.4 (s, 3H) | ~21.5 | Singlet, 3 protons. |
| Ester-OCH₃ | ~3.7 (s, 3H) | ~53.0 | Singlet, 3 protons. |
| α-CH | ~5.0 (d, 1H) | ~60.0 | Doublet due to coupling with N-H. |
| N-H | ~5.8 (d, 1H) | - | Doublet due to coupling with α-CH. Exchangeable with D₂O. |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~128-135 | Complex multiplet for the monosubstituted phenyl ring. |
| Tosyl-H (ortho to S) | ~7.7 (d, 2H) | ~129.5 | Doublet, part of AA'BB' system. |
| Tosyl-H (meta to S) | ~7.3 (d, 2H) | ~127.5 | Doublet, part of AA'BB' system. |
| Quaternary Carbons | - | ~136, ~138, ~144 | Phenyl C-1, Tosyl C-1, Tosyl C-4. |
| Ester C=O | - | ~171.0 | Carbonyl carbon, downfield shift. |
Note: Chemical shifts are estimations and can vary based on solvent and concentration.[15][16]
2D NMR: Assembling the Pieces
While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are connected.
Workflow for Structure Elucidation using NMR
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We expect to see correlations between the N-H and the α-CH, and within the aromatic spin systems of the phenyl and tosyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by 2-3 bonds. This allows us to connect the "spin systems" and link quaternary carbons to the rest of the structure.
Key HMBC Correlations for Final Structure Proof:
The following diagram illustrates the crucial long-range correlations that definitively link the molecular fragments.
Caption: Key 2- and 3-bond HMBC correlations.
-
A & B: The α-proton (H-Cα) correlates to the ester carbonyl carbon (C=O) and the phenyl ring's quaternary carbon (C1), linking these three groups.
-
C & D: The N-H proton shows correlations to the phenyl C1 and the tosyl group's C1, definitively bridging the phenylglycine core to the sulfonyl group.
-
E: The methyl ester protons (-OCH₃) correlate to the ester carbonyl carbon (C=O), confirming the ester functionality.
-
F & G: Protons on the aromatic rings correlate to carbons within and adjacent to their respective rings, confirming their substitution patterns.
Data Integration and Conclusion
The structure of this compound is confirmed through a self-validating, multi-technique approach.
-
HRMS established the exact molecular formula: C₁₆H₁₇NO₄S.
-
FTIR confirmed the presence of the required functional groups: N-H, C=O (ester), and SO₂ (sulfonyl).
-
1D NMR (¹H and ¹³C) provided a complete count of all proton and carbon environments, consistent with the molecular formula.
-
2D NMR (COSY, HSQC, and HMBC) unambiguously connected these individual components, mapping the complete atomic connectivity of the molecule. The key HMBC correlations provided the final, irrefutable proof of the proposed structure.
This systematic process, where each piece of data constrains and validates the others, exemplifies the rigorous standards required in modern chemical science to ensure the absolute structural integrity of a molecule.
References
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American Chemical Society. (2023). Total Synthesis of Aleutianamine. Supporting Information includes examples of comprehensive spectroscopic data usage. [Link][8]
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Reich, H. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. [Link][14]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Provides standard protocols for sample preparation and data acquisition. [Link][9]
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IUPAC. (2022). Guiding Principles for the Development of a Standard for FAIR Management of Spectroscopic Data. Pure and Applied Chemistry, 94(6), 623-636. [Link][17]
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ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Provides an overview of HRMS principles. [Link][1]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Provides characteristic IR and NMR data for sulfonamides. [Link][7]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][18]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link][19]
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Aogo, U. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. [Link][20]
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ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. Scientific Diagram. [Link][21]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Provides examples of characteristic IR bands for sulfone-containing molecules. [Link][5]
-
Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Spectroscopic Profile of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A Comprehensive Technical Guide
Introduction: The Pivotal Role of DSPC in Advanced Drug Delivery
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with the CAS number 2645-02-5, has emerged as a cornerstone in the development of sophisticated drug delivery systems, most notably in the formulation of liposomes and lipid nanoparticles (LNPs). Its unique physicochemical properties, including a high phase transition temperature and chemical stability, make it an indispensable component for creating stable, biocompatible, and effective drug carriers. This technical guide provides an in-depth exploration of the spectroscopic characteristics of DSPC, offering researchers, scientists, and drug development professionals a comprehensive reference for its analytical characterization. Understanding the spectroscopic signature of DSPC is paramount for quality control, formulation development, and mechanistic studies of lipid-based drug delivery vehicles.
This guide will delve into the core spectroscopic techniques utilized for the characterization of DSPC, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. For each technique, we will explore the theoretical underpinnings, practical experimental considerations, and the interpretation of the resulting spectral data.
Physicochemical Properties of DSPC
A thorough understanding of the physicochemical properties of DSPC is fundamental to interpreting its spectroscopic data and appreciating its utility in pharmaceutical formulations.
| Property | Value | Source |
| Molecular Formula | C₄₄H₈₈NO₈P | [1] |
| Molecular Weight | 790.15 g/mol | [1] |
| IUPAC Name | [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| CAS Number | 2645-02-5 | [1] |
| Main Phase Transition Temperature (Tm) | ~55 °C | [2] |
| Appearance | White to off-white powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution and the solid state. For DSPC, ¹H, ¹³C, and ³¹P NMR are routinely employed to confirm its identity, assess its purity, and study its conformational dynamics within lipid assemblies.
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen atoms within the DSPC molecule. The chemical shifts of these protons are sensitive to their local electronic environment, offering valuable structural information.
Representative ¹H NMR Chemical Shifts of DSPC in CDCl₃:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| N⁺(CH₃)₃ | ~3.40 | s |
| -CH₂-N⁺ | ~3.85 | m |
| -CH₂-O-P | ~4.30 | m |
| sn-1,3 -CH₂-O-CO- | ~4.15, ~4.40 | m |
| sn-2 -CH-O-CO- | ~5.25 | m |
| α-CH₂ (C=O) | ~2.30 | t |
| β-CH₂ | ~1.60 | m |
| -(CH₂)n- | ~1.25 | br s |
| ω-CH₃ | ~0.88 | t |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of DSPC. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment.
Representative ¹³C NMR Chemical Shifts of DSPC in CDCl₃:
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (ester) | ~173 |
| sn-1,3 -CH₂-O- | ~63 |
| sn-2 -CH-O- | ~70 |
| -CH₂-O-P | ~59 |
| -CH₂-N⁺ | ~66 |
| N⁺(CH₃)₃ | ~54 |
| Acyl Chain -(CH₂)n- | ~29-34 |
| ω-CH₃ | ~14 |
³¹P NMR Spectroscopy
Phosphorus-31 NMR is particularly valuable for characterizing phospholipids as it directly probes the phosphorus nucleus in the hydrophilic headgroup. The chemical shift of the ³¹P nucleus is highly sensitive to the chemical environment of the phosphate group, including its ionization state and interactions with other molecules. For DSPC in a lipid bilayer, the ³¹P NMR spectrum typically shows a single, relatively broad peak, indicative of the anisotropic motion of the phospholipid headgroup. The chemical shift is typically around -0.87 ppm[3].
Experimental Protocol: NMR Analysis of DSPC
Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of DSPC for structural verification and purity assessment.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Vortex mixer
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of DSPC powder directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.
-
Cap the tube and vortex gently until the DSPC is completely dissolved. The solution should be clear and colorless.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A smaller number of scans (e.g., 128-256) is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ³¹P spectrum to an external standard (e.g., 85% H₃PO₄).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks in all spectra based on known chemical shifts for phospholipids.
-
Diagram: Experimental Workflow for NMR Analysis of DSPC
Sources
An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a sulfonamide derivative of the amino acid ester, phenylglycine methyl ester. The document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and its emerging significance as a versatile building block in organic synthesis and medicinal chemistry. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide is intended to serve as an authoritative resource for professionals engaged in synthetic chemistry and drug discovery, consolidating critical data and methodologies to facilitate further research and application.
Introduction: Unpacking a Versatile Synthetic Intermediate
Sulfonamides represent a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities. Their integration into amino acid scaffolds yields peptidomimetic structures with significant potential for therapeutic development. This compound, the subject of this guide, is a derivative of phenylglycine, a non-proteinogenic amino acid. The incorporation of the 4-methylphenylsulfonyl group, commonly known as a tosyl group, imparts specific chemical properties that make this compound a valuable intermediate.
The tosyl group is not merely a passive structural element; it functions as a robust protecting group for the amine, stable to a wide range of reaction conditions, yet removable when necessary. Furthermore, the overall structure serves as a chiral building block and a scaffold for creating more complex molecules, potentially leading to the discovery of novel therapeutic agents. This guide will provide the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in a research and development setting.
Nomenclature and Chemical Identity
The systematic naming of a chemical compound is crucial for unambiguous communication in the scientific community. The structure is methodically named according to the International Union of Pure and Applied Chemistry (IUPAC) standards.
IUPAC Name: methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
-
methyl...acetate: This identifies the core structure as a methyl ester of a two-carbon carboxylic acid (acetic acid).
-
2-phenyl: A phenyl group is attached to the second carbon (the alpha-carbon) of the acetate backbone.
-
2-(...amino): An amino group is also attached to this same alpha-carbon.
-
[(4-methylphenyl)sulfonyl]: This describes the tosyl group which is attached to the nitrogen of the amino group, forming a sulfonamide linkage.
This compound is also commonly referred to by several synonyms, including N-Tosyl-L-phenylglycine methyl ester, Methyl N-(p-toluenesulfonyl)-L-phenylglycinate, or abbreviated as Ts-Phg-OMe.
Key Identifiers and Properties
A summary of the fundamental properties of this compound is presented below for quick reference.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄S | Smolecule[1] |
| Molecular Weight | 333.4 g/mol | Smolecule[1] |
| CAS Number | 50641-76-4 (for L-isomer) | |
| Appearance | White to off-white solid | BenchChem[2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | Smolecule[1] |
| InChI Key | VJXHDZRODBOXNZ-UHFFFAOYSA-N | Smolecule[1] |
Synthesis and Purification: A Validated Protocol
The most common and reliable synthesis of this compound involves the reaction of the corresponding amino acid ester hydrochloride with 4-toluenesulfonyl chloride (tosyl chloride). This is a classic Schotten-Baumann reaction adapted for sulfonamide formation.
Causality of Experimental Design
The chosen protocol is designed for high yield and purity.
-
Starting Material: L-Phenylglycine methyl ester hydrochloride is a commercially available and stable salt.[3] The hydrochloride form ensures the amine is protonated, preventing side reactions and improving shelf-life.
-
Reagent: 4-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group. It is a highly reactive sulfonylating agent.
-
Base: A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is critical. Its primary role is to neutralize the HCl salt of the starting material, liberating the free amine to act as a nucleophile. A second equivalent is required to scavenge the HCl generated as a byproduct of the reaction between the amine and tosyl chloride. This prevents the protonation of the unreacted amine, ensuring the reaction proceeds to completion.
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, dissolves the reactants, and has a low boiling point, facilitating easy removal during work-up.
Detailed Step-by-Step Experimental Protocol
Materials:
-
L-Phenylglycine methyl ester hydrochloride (1.0 eq)[3]
-
4-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-Phenylglycine methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Sulfonylation: While maintaining the temperature at 0 °C, add 4-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted TsCl (which hydrolyzes) and other acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a white or pale yellow solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the title compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the structure and electronic environment of all hydrogen atoms. Expected signals would include:
-
A singlet for the methyl ester protons (~3.7 ppm).
-
A singlet for the tosyl methyl group protons (~2.4 ppm).
-
A series of multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the phenyl and p-tolyl groups.
-
A signal for the alpha-proton on the stereocenter.
-
A signal for the N-H proton of the sulfonamide.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule. Distinct signals are expected for the ester carbonyl, the aromatic carbons, the methyl carbons, and the alpha-carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. Characteristic stretches would be observed for the N-H bond, C=O of the ester, and the S=O bonds of the sulfonamide group.[4]
-
HRMS (High-Resolution Mass Spectrometry): This provides an extremely accurate mass measurement of the molecule, confirming its elemental composition (C₁₇H₁₉NO₄S).
Applications in Research and Drug Development
While specific biological activities of the title compound itself are not extensively documented in mainstream literature, its value lies in its role as a sophisticated building block.
-
Chiral Intermediate: As a derivative of a single enantiomer of phenylglycine, it serves as a chiral pool starting material for asymmetric synthesis, allowing for the creation of enantiomerically pure target molecules.[3]
-
Scaffold for Medicinal Chemistry: The structure can be readily modified at several positions. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The phenyl group can be substituted to explore structure-activity relationships (SAR).
-
Peptidomimetics: The N-tosyl group provides steric bulk and alters the electronic properties compared to a standard peptide bond. This can be exploited to design molecules that mimic peptides but have improved stability against enzymatic degradation and better cell permeability.
-
Inhibitors of Protein-Protein Interactions (PPIs): The general class of sulfonamide-bearing amino acid derivatives has shown promise in developing inhibitors for challenging targets like PPIs. For example, related naphthalene sulfonamide derivatives have been identified as potent inhibitors of the KEAP1-NRF2 interaction, which is relevant in inflammatory conditions.[5]
The diagram below illustrates the logical relationship of the compound as a key intermediate.
Caption: Role of the title compound as a versatile synthetic intermediate.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, related sulfonamides and esters should be handled as potentially hazardous. Assume it may cause skin and eye irritation.
Conclusion
This compound is a well-defined chemical entity with significant utility in synthetic organic and medicinal chemistry. Its straightforward, high-yielding synthesis and stable nature make it an accessible and valuable intermediate. This guide has provided a detailed, practical framework for its preparation, characterization, and potential applications, grounding the protocols in chemical principles to empower researchers in their drug discovery and development endeavors. The versatility of this scaffold ensures its continued relevance in the pursuit of novel, biologically active molecules.
References
- Anbu Chem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate.
-
PubChem. (n.d.). Methyl 2-[(4-methylphenyl)sulfonylamino]acetate. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate.
-
Matrix Fine Chemicals. (n.d.). METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE. Retrieved from [Link]
- Guidechem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate 2645-02-5 wiki.
-
Wikipedia. (2023). Methyl phenylacetate. Retrieved from [Link]
-
StackExchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Chemistry Stack Exchange. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry, 207, 112734. Retrieved from [Link]
- Google Patents. (1999). US5942623A - Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates.
-
Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]
- Google Patents. (2010). CN101811966A - Method for preparing phenylacetate.
-
Sandoo Pharmaceutical. (n.d.). China Methyl 2-(4-methylphenylsulfonamido)acetate Manufacturers & Suppliers. Retrieved from [Link]
-
Christoforou, A., et al. (2016). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E, 72(Pt 11), 1645-1649. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323-o325. Retrieved from [Link]
-
Richards, D. D., et al. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methyl-sulfanyl-N-[(1H-pyrrol-2-yl)methyl-idene]aniline methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1136-1139. Retrieved from [Link]
-
SpectraBase. (n.d.). N-{[5-oxo-1-phenyl-3-(trifluoromethyl)-2-pyrazolin-4-ylidene]methyl}glycine, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of N-Tosylglycine Methyl Ester (Tos-Gly-OMe)
Abstract
N-Tosylglycine methyl ester (Tos-Gly-OMe) is a pivotal intermediate in synthetic organic and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it incorporates a p-toluenesulfonyl (tosyl) protecting group on the amine and a methyl ester on the carboxyl terminus. This dual functionality makes it a versatile building block for the synthesis of peptidomimetics, sulfonamides, and various heterocyclic scaffolds of pharmacological interest.[1] This technical guide provides a comprehensive examination of the core physical and chemical properties of Tos-Gly-OMe, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, solubility profile, chemical reactivity, and stability. Furthermore, this document furnishes detailed, self-validating experimental protocols for its analytical characterization, ensuring technical accuracy and reproducibility in a laboratory setting.
Molecular Structure and Core Physicochemical Properties
The foundational step in understanding the utility of any chemical reagent is a thorough characterization of its fundamental properties. The structure of Tos-Gly-OMe, presented below, dictates its behavior in both physical and chemical contexts.
Caption: Chemical Structure of N-Tosylglycine Methyl Ester (Tos-Gly-OMe).
The tosyl group provides steric bulk and removes the basicity of the amine, while the methyl ester protects the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile. These features are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2645-02-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[3] |
| Melting Point | Not available. (Note: N-p-Tosylglycine (acid) melts at 147-149 °C) | [4][5] |
| Boiling Point | > 400 °C (Predicted) | [5] |
| Solubility | Soluble in methanol, dichloromethane (DCM), chloroform, ethyl acetate, and DMSO. Sparingly soluble in water. | Inferred from related compounds[3] |
| Storage | Store sealed in a dry place at room temperature. | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of chemical compounds. The data presented here are based on established chemical shift principles and data from closely related analogs, providing a reliable reference for laboratory validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Tos-Gly-OMe, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for analysis. CDCl₃ is often preferred for its ability to solubilize the compound and its relatively simple solvent signal.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |
| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Shielded relative to ortho protons. |
| ~ 5.30 | Triplet (t) | 1H | N-H | The N-H proton signal can be broad and its position is concentration-dependent. Coupling to the adjacent CH₂ group results in a triplet. |
| ~ 3.90 | Doublet (d) | 2H | α-CH ₂ | Coupled to the N-H proton. |
| ~ 3.65 | Singlet (s) | 3H | O-CH ₃ | Ester methyl group, appears as a sharp singlet. |
| ~ 2.45 | Singlet (s) | 3H | Ar-CH ₃ | Aromatic methyl group, appears as a sharp singlet. |
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169.0 | C =O | Typical chemical shift for an ester carbonyl carbon.[6][7] |
| ~ 144.0 | Ar-C (ipso to CH₃) | Quaternary aromatic carbon attached to the methyl group. |
| ~ 136.0 | Ar-C (ipso to SO₂) | Quaternary aromatic carbon attached to the sulfonyl group, deshielded. |
| ~ 129.8 | Ar-C H (meta to SO₂) | Aromatic methine carbons. |
| ~ 127.5 | Ar-C H (ortho to SO₂) | Aromatic methine carbons. |
| ~ 52.5 | O-C H₃ | Ester methyl carbon. |
| ~ 45.0 | α-C H₂ | Alpha-carbon of the glycine moiety. |
| ~ 21.5 | Ar-C H₃ | Aromatic methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For a solid sample like Tos-Gly-OMe, the Attenuated Total Reflectance (ATR) or KBr pellet methods are suitable.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3270 | Medium, Sharp | N-H Stretch | Sulfonamide (N-H) |
| ~ 3070 | Weak | C-H Stretch | Aromatic (Ar-H) |
| ~ 2950 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1745 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~ 1595 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1340 & 1160 | Strong | S=O Asymmetric & Symmetric Stretch | Sulfonyl (SO₂) |
| ~ 1220 | Strong | C-O Stretch | Ester (C-O-C) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.
Expected Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Rationale |
| 243 | [M]⁺ | Molecular ion peak corresponding to the molecular weight. |
| 184 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation for methyl esters.[8][9] |
| 155 | [CH₃C₆H₄SO₂]⁺ | "Tosyl" cation, a very stable and characteristic fragment. |
| 91 | [C₇H₇]⁺ | Tropylium cation, a common rearrangement fragment from the tosyl group. |
| 88 | [NH₂CH₂COOCH₃]⁺ | Cleavage of the N-S bond. |
Chemical Properties and Reactivity
The chemical behavior of Tos-Gly-OMe is governed by the interplay of its three main components: the tosyl group, the amide linkage, and the methyl ester.
Stability
Tos-Gly-OMe is generally stable under standard laboratory conditions (room temperature, atmospheric pressure). It should be stored in a tightly sealed container to protect it from moisture, as the ester linkage is susceptible to slow hydrolysis over time, particularly if acidic or basic impurities are present.[10] The tosyl group is robust and stable to a wide range of reaction conditions, making it an excellent protecting group.[1]
Key Chemical Reactions
a) Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (N-p-Tosylglycine) under either acidic or basic conditions. Basic hydrolysis, or saponification (e.g., using NaOH or LiOH in a methanol/water mixture), is typically efficient and proceeds at room temperature or with gentle heating.[10]
b) N-Alkylation: The sulfonamide proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate). The resulting anion is a competent nucleophile and can be alkylated with various electrophiles, such as alkyl halides, to form N-alkylated, N-tosylated glycine derivatives. This reaction is a cornerstone for building complex molecular scaffolds.[6][11][12]
Caption: General workflow for the N-alkylation of Tos-Gly-OMe.
Experimental Protocols for Characterization
Adherence to standardized protocols is paramount for obtaining reliable and reproducible analytical data. The following sections provide step-by-step methodologies for the characterization of Tos-Gly-OMe.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Causality: CDCl₃ is chosen as the solvent due to its excellent ability to dissolve the analyte and its single, well-defined residual solvent peak in both ¹H (δ 7.26 ppm) and ¹³C (δ 77.16 ppm) spectra, which serves as a convenient internal reference.[13]
Materials:
-
Tos-Gly-OMe (approx. 10-15 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the Tos-Gly-OMe sample and transfer it into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. Ensure a clear, homogeneous solution is formed.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum. A standard single-pulse experiment is sufficient. Typically, 8-16 scans are adequate.
-
Acquire the ¹³C spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
Protocol: FTIR Spectroscopy (ATR Method)
Objective: To obtain an infrared spectrum to identify the functional groups present in Tos-Gly-OMe.
Causality: The ATR method is selected for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique ideal for solid powder samples.
Materials:
-
Tos-Gly-OMe (a small amount on a spatula tip)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Isopropanol and lint-free wipes (for cleaning)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free tissue lightly moistened with isopropanol. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions from the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of the Tos-Gly-OMe powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption peaks corresponding to the functional groups.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Caption: Integrated workflow for the spectroscopic characterization of Tos-Gly-OMe.
Conclusion
N-Tosylglycine methyl ester is a foundational reagent whose utility is derived from its well-defined physical properties and predictable chemical reactivity. The tosyl and methyl ester groups provide a stable and versatile platform for advanced synthetic applications. The spectroscopic and analytical protocols detailed in this guide serve as a robust framework for researchers to reliably verify the identity and purity of Tos-Gly-OMe, ensuring the integrity of subsequent experimental work. This comprehensive understanding is critical for leveraging this molecule to its full potential in the fields of drug discovery and materials science.
References
-
The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]
-
NIST. Glycine, N-(m-toluoy)-, methyl esterl - Mass Spectrum. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group. Journal of Organic Chemistry.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]
- Davis, F. A., et al. Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123). [Link]
-
PubChem. Glycine methyl ester. [Link]
-
ResearchGate. EI mass spectra of N-TFA derivatives of.... [Link]
- Papaioannou, D., et al. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica.
- Nishida, A., et al. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry.
- van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Coldwell, K. E., et al. New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed.
-
Wikipedia. Glycine methyl ester hydrochloride. [Link]
-
Organic Syntheses. N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. [Link]
-
Pal, A., et al. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
SpectraBase. n-Acetylvalylalanylglycine Methyl Ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. The FT-IR spectra of (a) chitosan, (b) N-carboxyethylchitosan methyl ester, (c) PAMAM (G 2.0) and (d) DCTS. [Link]
-
ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. [Link]
-
Reddit. N-alkylation of an almost non nucleophilic substrate. [Link]
-
PubChem. N-Boc-glycine methyl ester. [Link]
-
ResearchGate. 1 H NMR spectra of N-methyl glycine, paracetamol and their solution in D2O. [Link]
-
MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co. [Link]
-
SpectraBase. N-Formyl-glycine methyl ester - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. Glycine, N-pivaloyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Glycylglycine, N-methoxycarbonyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Organic Syntheses. CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 4. N-对甲苯磺酰甘氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1080-44-0 CAS MSDS (N-P-TOSYLGLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. rsc.org [rsc.org]
An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a molecule of significant interest in the landscape of medicinal chemistry, represents a key building block in the development of novel therapeutic agents. Its structural architecture, featuring a sulfonamide linkage, a phenylglycine core, and a methyl ester, provides a versatile platform for the synthesis of a diverse array of compounds with potential pharmacological activities. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, and prospective applications, with a focus on its role as a precursor to anti-inflammatory and antibacterial agents. While specific biological data for this exact ester is not extensively documented in publicly available literature, this guide will draw upon established knowledge of structurally related N-tosyl-phenylglycine derivatives to provide field-proven insights for researchers.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Synthesis and Purification
-
Spectroscopic Characterization (Inferred)
-
Potential Biological Activities and Therapeutic Applications
-
Anti-inflammatory Potential
-
Antibacterial Potential
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound
-
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Protocol 3: In Vitro Antibacterial Assay (Broth Microdilution)
-
-
References
Chemical Identity and Physicochemical Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1233-56-3 | N/A |
| Molecular Formula | C₁₆H₁₇NO₄S | N/A |
| Molecular Weight | 319.38 g/mol | N/A |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |
| Melting Point | Not reported | N/A |
Synthesis and Purification
The synthesis of this compound typically involves the N-sulfonylation of the amino group of methyl phenylglycinate. This reaction is a standard procedure in peptide and medicinal chemistry.
General Synthesis Pathway
The primary route to this compound is the reaction of methyl 2-amino-2-phenylacetate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.
Caption: General workflow for the synthesis of this compound.
The choice of base and solvent can influence the reaction rate and yield. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents. The reaction is often initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.
Purification is typically achieved through aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Inferred)
¹H NMR (in CDCl₃):
-
Aromatic protons (phenyl ring): Multiplet around δ 7.2-7.4 ppm.
-
Aromatic protons (tosyl group): Two doublets around δ 7.3 and 7.7 ppm.
-
Methine proton (α-carbon): A singlet or doublet (depending on coupling with N-H) around δ 5.0-5.5 ppm.
-
Methyl ester protons: A singlet around δ 3.7 ppm.
-
Tosyl methyl protons: A singlet around δ 2.4 ppm.
-
Sulfonamide proton (N-H): A broad singlet, chemical shift can vary.
¹³C NMR (in CDCl₃):
-
Carbonyl carbon: δ 170-172 ppm.
-
Aromatic carbons: Multiple signals between δ 127-145 ppm.
-
Methine carbon (α-carbon): δ 55-60 ppm.
-
Methyl ester carbon: δ 52-53 ppm.
-
Tosyl methyl carbon: δ ~21 ppm.
IR (KBr or ATR):
-
N-H stretch: A band around 3200-3300 cm⁻¹.
-
C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.
-
S=O stretches (sulfonamide): Two strong bands around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
C-O stretch (ester): A band around 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ at m/z 320.09.
-
Expected [M+Na]⁺ at m/z 342.07.
Potential Biological Activities and Therapeutic Applications
The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. The phenylglycine scaffold is also found in various bioactive molecules. The combination of these structural features in this compound suggests its potential as a valuable intermediate in drug discovery.
Anti-inflammatory Potential
Numerous studies have demonstrated the anti-inflammatory properties of N-acylphenylglycine derivatives[1][2]. The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or the modulation of pro-inflammatory cytokine production. It is plausible that derivatives of this compound could exhibit similar activities.
Caption: Postulated anti-inflammatory mechanism of action for derivatives.
Antibacterial Potential
Sulfonamides were among the first classes of antibiotics discovered and continue to be clinically relevant. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is a concern, the development of novel sulfonamide derivatives remains an active area of research. N-protected amino acids and their esters have also been investigated for their antimicrobial properties. Therefore, this compound and its derivatives are logical candidates for screening as potential antibacterial agents.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 2-amino-2-phenylacetate hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred suspension of methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.
Protocol 3: In Vitro Antibacterial Assay (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in DMSO)
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a promising and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its structural motifs are prevalent in a wide range of bioactive molecules, suggesting that a library of derivatives based on this scaffold could yield potent anti-inflammatory and antibacterial agents. Further research is warranted to synthesize and characterize this compound and its analogs, and to conduct comprehensive biological evaluations to elucidate their mechanisms of action and therapeutic potential. The protocols outlined in this guide provide a solid foundation for initiating such investigations.
References
- Bayoumi, W. A., El-Gamal, K. M., & El-Sayed, M. A. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127–134. [https://www.eurekaselect.com/article/74505]
- Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., Szafarz, M., Socała, K., Nieoczym, D., Wyska, E., & Wujec, M. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-Substituted (2,5-Dioxo-Pyrrolidin-1-Yl)(Phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [https://www.mdpi.com/1422-0067/22/23/13092]
Sources
A Technical Guide to the Discovery and Synthetic Evolution of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of sulfonamides marked the dawn of the modern chemotherapeutic era, representing the first class of systemically effective antibacterial agents. This guide provides a comprehensive technical overview of the history and synthesis of sulfonamide derivatives. It traces the journey from the serendipitous discovery of the azo dye Prontosil to the pivotal elucidation of its active metabolite, sulfanilamide, which catalyzed an explosion in medicinal chemistry. We will explore the fundamental synthetic pathways, the causal relationships between structural modifications and pharmacological activity, and the evolution of synthetic methodologies. This document is designed to serve as an in-depth resource, providing not only historical context but also actionable, field-proven insights and detailed experimental protocols for the synthesis of these foundational therapeutic agents.
The Dawn of an Era: The Discovery of Prontosil
Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for diseases like pneumonia and sepsis remaining alarmingly high. The prevailing therapeutic strategy was rooted in the work of Paul Ehrlich, who conceptualized "magic bullets"—chemicals that could selectively target pathogens without harming the host.[1] This theory guided researchers at the German chemical conglomerate IG Farben, where Gerhard Domagk was systematically testing newly synthesized coal-tar dyes for antimicrobial properties.[2][3]
In 1932, a team of chemists led by Fritz Mietzsch and Josef Klarer synthesized a red azo dye, KL 730, which contained a sulfonamide group.[2] Domagk's rigorous testing revealed this compound, later named Prontosil rubrum, had a remarkable protective effect in mice infected with lethal doses of Streptococcus pyogenes.[2][4][5] Critically, the dye was only effective in vivo (in living animals) and showed no antibacterial activity in vitro (in a test tube), a puzzling observation at the time.[3][6] Domagk's confidence in Prontosil was famously solidified when he used it to successfully treat his own daughter, who was dying from a severe streptococcal infection.[1][2][4] For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][4][7][8][9]
From Prodrug to "Magic Bullet": The Elucidation of Sulfanilamide
The mystery of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in Paris.[1][5] The researchers—Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, working in Ernest Fourneau's laboratory—demonstrated that Prontosil was a prodrug.[5][10] Inside the body, metabolic processes, specifically the reduction of the azo bond by enzymes, cleaved the molecule, releasing the true active agent: a simpler, colorless compound known as sulfanilamide (p-aminobenzenesulfonamide).[1][3][5][10][11]
This discovery was a watershed moment for two reasons. First, it established the concept of bioactivation, where a compound is converted into its pharmacologically active form within the body.[10] Second, sulfanilamide had been first synthesized in 1908 by Paul Gelmo, and its patent had long expired.[5][12] This meant the active molecule was in the public domain, available for widespread and inexpensive production, which triggered a "sulfa craze" and an unprecedented surge in medicinal chemistry research.[10]
Caption: Metabolic activation of Prontosil to its active form, sulfanilamide.
The Synthetic Explosion: A Foundation for Medicinal Chemistry
The identification of sulfanilamide as the active pharmacophore unleashed a torrent of synthetic efforts. Chemists realized that the sulfanilamide scaffold could be systematically modified to improve its properties, such as enhancing potency, broadening the spectrum of activity, and reducing toxicity. This marked one of the first successful applications of structure-activity relationship (SAR) studies in drug development.[13][14]
The core synthetic strategy that emerged was robust and versatile, typically involving a multi-step process starting from aniline or its more easily handled derivative, acetanilide.[1]
The Classical Synthetic Workflow
The foundational pathway for creating a vast library of sulfonamide derivatives relies on three key transformations:
-
N-Acetylation: The highly reactive amino group (-NH₂) of aniline is first protected, usually by acetylation with acetic anhydride. This prevents unwanted side reactions during the subsequent aggressive chlorosulfonation step. The resulting acetanilide is also less toxic than aniline.[1]
-
Chlorosulfonation: The protected intermediate, acetanilide, undergoes electrophilic aromatic substitution with excess chlorosulfonic acid (ClSO₃H). This reaction introduces the sulfonyl chloride group (-SO₂Cl) predominantly at the para position relative to the activating acetamido group.[1][15] This step is critical as the sulfonyl chloride is the reactive handle for introducing the sulfonamide functionality.
-
Amination/Amidation: The highly reactive p-acetamidobenzenesulfonyl chloride is then reacted with ammonia or a desired primary/secondary amine (R-NH₂). This nucleophilic substitution reaction forms the sulfonamide bond.[1][7][10]
-
Deprotection: Finally, the acetyl protecting group is removed by acid or base hydrolysis to liberate the free aromatic amine at the N4 position, which is essential for antibacterial activity. This yields the final sulfonamide drug.[1]
Caption: The classical multi-step workflow for the synthesis of sulfonamide derivatives.
Structure-Activity Relationship (SAR) Insights
The flurry of synthetic activity quickly led to key insights into the structural requirements for antibacterial action:[13][14]
-
The Free N4 Amino Group: The primary aromatic amine (-NH₂) at the N4 position must be free or capable of being liberated in vivo. Any substitution that cannot be metabolically cleaved results in a loss of activity.[13] This group is critical because it mimics para-aminobenzoic acid (PABA), a natural substrate that bacteria use to synthesize folic acid.[10][16] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[10][14][16]
-
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is essential. Replacing it with other groups, like a carboxamide (-CONH-), diminishes or abolishes activity.[14]
-
Substitution at the N1 Amide Nitrogen: This became the primary site for modification. Substituting one of the hydrogens on the amide nitrogen with various groups, particularly electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole), dramatically increased the potency and altered the pharmacokinetic properties of the drugs.[14] This is because these substitutions increase the acidity of the remaining N-H proton, leading to a structure that more closely resembles the transition state of the PABA-DHPS reaction.
| Derivative | N1-Substituent | Key Improvement/Use | Year Introduced |
| Sulfanilamide | -H | The original pharmacophore | 1935 |
| Sulfapyridine | Pyridine ring | First derivative effective against pneumonia | 1938[1][13] |
| Sulfathiazole | Thiazole ring | High potency; used extensively in WWII for wounds | 1942[1][13] |
| Sulfadiazine | Pyrimidine ring | Broad-spectrum, good CNS penetration | ~1941 |
| Sulfacetamide | Acetyl group | High solubility, used for urinary tract infections | 1941[1][13] |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl | Optimal pharmacokinetics for combination with trimethoprim | ~1961 |
Evolution of Synthetic Methods
While the classical chlorosulfonation route is historically significant and still used, it relies on harsh reagents like chlorosulfonic acid. Modern organic synthesis has introduced milder and more versatile methods for creating the crucial S-N bond.[15]
Recent advances include:[17]
-
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions have been developed to couple aryl halides or triflates with sulfonamides, offering a powerful alternative for complex molecules.[18]
-
Oxidative Coupling: Methods that oxidatively couple thiols or sulfinate salts with amines provide a more direct route, avoiding the need to pre-form a sulfonyl chloride.[15][17][19]
-
Use of SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as solid, easily handled sources of SO₂, enabling one-pot, multi-component reactions to build sulfonamides from aryl halides or boronic acids and amines.[17]
These modern methods offer better functional group tolerance, milder reaction conditions, and improved safety profiles, making them highly valuable in contemporary drug discovery.[15][17]
Detailed Experimental Protocol: Synthesis of Sulfamethoxazole
The following is a representative protocol for the synthesis of sulfamethoxazole, a widely used sulfonamide, illustrating the classical synthetic workflow.
Objective: To synthesize 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole) from acetanilide.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, place 10 g of finely powdered acetanilide.
-
Cool the flask in an ice-water bath. Cautiously add 40 mL of chlorosulfonic acid (ClSO₃H) in small portions with continuous stirring. (Caution: Highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood).
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 1 hour until the evolution of HCl gas ceases.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.
-
Collect the precipitated white solid (p-acetamidobenzenesulfonyl chloride) by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[1]
-
The crude, moist product is used immediately in the next step due to its instability.
Step 2: Synthesis of N-(4-Acetamidophenylsulfonyl)-3-amino-5-methylisoxazole
-
Prepare a solution of 3-amino-5-methylisoxazole (approx. 7.5 g) in 50 mL of pyridine in a 250 mL flask.
-
Cool the solution in an ice bath. Add the crude, moist p-acetamidobenzenesulfonyl chloride from Step 1 in small portions with vigorous stirring.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of cold 2M HCl.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 3: Hydrolysis to Sulfamethoxazole
-
Transfer the dried product from Step 2 to a 250 mL flask.
-
Add 50 mL of 2M sodium hydroxide (NaOH) solution.
-
Heat the mixture under reflux for 1 hour to hydrolyze the acetamide group.
-
Cool the solution and filter if necessary.
-
Acidify the clear filtrate with 2M HCl until the pH is approximately 6. The product, sulfamethoxazole, will precipitate.
-
Collect the white solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.
-
Characterize the final product using melting point, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.[20][21][22]
Conclusion
The discovery of sulfonamides was a seminal event in the history of medicine, transforming the treatment of bacterial diseases and laying the conceptual groundwork for modern medicinal chemistry. The journey from Prontosil to the thousands of synthetically derived analogs demonstrates the power of systematic chemical modification guided by an understanding of structure-activity relationships. The foundational synthetic routes developed during this era remain relevant, while new methodologies continue to refine and expand the chemist's toolkit. The legacy of the sulfa drugs is not only the millions of lives saved but also the enduring principles of drug design and synthesis that continue to drive pharmaceutical innovation today.
References
- Time in Paris, FR. (n.d.). Google Search.
- Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). Research Starters - EBSCO.
- Prontosil. (n.d.). Wikipedia.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Gerhard Domagk. (n.d.). Science History Institute.
- Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology. (n.d.). Britannica.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- “Gerhard Domagk: The forgotten man of antibiotic discovery.”. (2013, February 11). MICROBIOLOGY MATTERS !.
- Prontosil – Knowledge and References. (n.d.). Taylor & Francis.
- Gerhard Domagk – Facts. (n.d.). NobelPrize.org.
- Prontosil conversion into sulfanilamide. (n.d.). ResearchGate.
- Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Sulfanilamide. (n.d.). Wikipedia.
- Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025, August 15). Journal of Drug Delivery and Therapeutics.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). ijarsct.
- Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. (2023, April 24). Journal of Materials Chemistry B (RSC Publishing).
- Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2 - Books.
- Aniline sulfonamide derivatives and their uses. (n.d.). Google Patents.
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023, May 8). ResearchGate.
- Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023, March 23). PMC - NIH.
- Sulfa Drugs: the Rise and Fall of Sulfanilamide. (2023, August 31). YouTube.
- Synthesis of sulfonamides from sulfinate salts and amines or anilines. (n.d.). ResearchGate.
- Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. (n.d.). Impactfactor.
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026, January 10).
- Methods for the synthesis of sulfonamides. (n.d.). ResearchGate.
- The Synthesis of Functionalised Sulfonamides. (n.d.). The world's largest collection of open access research papers.
- Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. (2025, August 7). ResearchGate.
- What is the mechanism of Sulfanilamide?. (2024, July 17). Patsnap Synapse.
- A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (n.d.). Jetir.Org.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed.
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Methodological & Application
Protocol for the Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a valuable N-protected α-amino acid ester. The synthesis involves the reaction of Methyl 2-amino-2-phenylacetate hydrochloride with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl (Ts) group is a robust protecting group for amines, widely utilized in peptide synthesis and medicinal chemistry due to its stability under various conditions.[1][2] This guide details the reaction mechanism, provides a validated experimental procedure, outlines safety precautions, and describes methods for purification and characterization. The protocol is designed to be a self-validating system, explaining the rationale behind each step to ensure reproducibility and success.
Introduction and Scientific Background
N-protected α-amino acids are fundamental building blocks in organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates. The choice of the nitrogen-protecting group is critical, dictating the conditions for subsequent reactions. The p-toluenesulfonyl (tosyl) group is an excellent choice for protecting primary and secondary amines due to its exceptional stability towards a wide range of reagents and reaction conditions, including both acidic and basic environments.[1] This stability makes it orthogonal to many other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in multi-step syntheses.[1]
The target molecule, this compound, is an N-tosylated derivative of the non-natural amino acid phenylglycine methyl ester. Its synthesis via the sulfonylation of the primary amine is a robust and high-yielding transformation. This protocol provides a reliable method for its preparation on a laboratory scale.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic attack of the free amino group of Methyl 2-amino-2-phenylacetate on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine (TEA), is required to deprotonate the starting amine hydrochloride salt and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Overall Reaction:
Mechanism Insight: The reaction begins with the deprotonation of the amine hydrochloride by the base to generate the free, nucleophilic amine. This amine then attacks the sulfonyl chloride. The resulting intermediate collapses, eliminating a chloride ion. A final deprotonation step by the base yields the stable sulfonamide product and the hydrochloride salt of the base.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Amount | Notes |
| Methyl 2-amino-2-phenylacetate HCl | 15028-40-7 | 201.66 g/mol | 1.0 | 5.04 g | Starting material. |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 1.1 | 5.24 g | Reagent. Corrosive and moisture-sensitive.[4][5] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 2.5 | 8.7 mL | Base. Distill from CaH₂ before use. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | 100 mL | Anhydrous solvent. Distill from CaH₂.[6] |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | 50 mL | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | 50 mL | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | 50 mL | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | ~10 g | Drying agent. |
| Ethyl Acetate | 141-78-6 | - | - | As needed | For recrystallization. |
| Hexanes | 110-54-3 | - | - | As needed | For recrystallization. |
Equipment
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet/outlet (or drying tube)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol is designed for a 25 mmol scale reaction. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the tosyl chloride.[6]
Step 1: Reaction Setup
-
To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add Methyl 2-amino-2-phenylacetate hydrochloride (5.04 g, 25 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
Step 2: Addition of Base and Tosyl Chloride
-
While stirring at 0 °C, slowly add triethylamine (8.7 mL, 62.5 mmol, 2.5 eq.) to the suspension via syringe over 5 minutes. The mixture should become a clear solution as the free amine is generated.
-
In a separate dry beaker, dissolve p-toluenesulfonyl chloride (5.24 g, 27.5 mmol, 1.1 eq.) in ~20 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours.
Causality Note: A slight excess of tosyl chloride ensures the complete consumption of the starting amine. Using 2.5 equivalents of triethylamine is crucial: one equivalent neutralizes the hydrochloride salt of the starting material, a second neutralizes the HCl produced during the reaction, and the extra 0.5 equivalent acts as a buffer and helps drive the reaction to completion.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (dissolved in a small amount of methanol), the reaction mixture, and a co-spot.
-
Elute the plate using a solvent system such as 30% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, less polar product spot is prominent.
Step 4: Aqueous Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine).
-
50 mL of saturated NaHCO₃ solution (to remove unreacted TsCl and p-toluenesulfonic acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[7]
-
-
Dry the separated organic layer over anhydrous sodium sulfate (~10 g).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
Step 5: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Expected Outcome: A white crystalline solid with an expected yield of 80-95%.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from both the phenyl and tosyl groups (approx. δ 7.0-7.8 ppm), a singlet for the methyl ester protons (approx. δ 3.7 ppm), a singlet for the tosyl methyl group (approx. δ 2.4 ppm), a signal for the methine proton (CH), and a signal for the N-H proton.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the carbonyl carbon, aromatic carbons, the methine carbon, and the methyl carbons.
-
Mass Spectrometry (ESI+): Calculation for C₁₇H₁₉NO₄S, [M+H]⁺.
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]
-
p-Toluenesulfonyl chloride (TsCl): Highly corrosive and causes severe skin burns and eye damage.[4][9][10] It is a lachrymator and is moisture-sensitive. Handle with extreme care, avoid inhalation of dust, and prevent contact with skin and eyes.[4][10] In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[9]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.
-
Triethylamine (TEA): Flammable and corrosive with a strong, unpleasant odor. Handle in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
References
-
Synthesis of methyl 2-phenylacetate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride - ResearchGate. (2025-08-05). Retrieved from [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate" [closed]. (2023-11-21). Retrieved from [Link]
-
is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali | Journal of the American Chemical Society. (1957-06-01). Retrieved from [Link]
-
Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. (2016-01-24). Retrieved from [Link]
-
Synthesis of methyl phenylacetate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis method of methyl phenylacetate - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Methyl 2-(4-methylphenylsulfonamido)acetate | C10H13NO4S | CID 562880 - PubChem. (n.d.). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved from [Link]
-
Methyl 2-(methylamino)-2-phenylacetate | C10H13NO2 | CID 13852358 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (2020-10-28). Retrieved from [Link]
- WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents. (n.d.).
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (2025-10-16). Retrieved from [Link]
- CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents. (n.d.).
-
China Methyl 2-(4-methylphenylsulfonamido)acetate Manufacturers & Suppliers - Sandoo. (n.d.). Retrieved from [Link]
-
Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent - ResearchGate. (2015-03-18). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (2008-05-08). Retrieved from [Link]
-
Methyl ester of phenylglycine .alpha.-chlorophenylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
N-Phenylglycine methyl ester - SpectraBase. (n.d.). Retrieved from [Link]
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- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. What is TsCl used for?Is it Toxic?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
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- 10. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Use of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate in Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, the methyl ester of N-Tosyl-L-phenylglycine (N-Tos-Phg-OMe), in advanced peptide synthesis. We delve into the unique chemical properties conferred by the N-tosyl protecting group, highlighting its exceptional stability and orthogonality to standard Boc and Fmoc methodologies. This guide offers detailed protocols for the prerequisite saponification of the methyl ester to the free acid (N-Tos-Phg-OH), its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and the rigorous methods required for final deprotection. Furthermore, we explore the alternative application of retaining the tosyl group to create stable sulfonamide linkages within peptidomimetics. Causality behind experimental choices, troubleshooting, and safety considerations are discussed in detail to ensure scientific integrity and successful implementation.
Introduction: The Strategic Value of N-Tosyl Protection
Peptide synthesis is a foundational technology in biochemistry and drug discovery, relying on the precise and sequential assembly of amino acids.[1] The success of this process hinges on the strategic use of protecting groups to temporarily block reactive functionalities and prevent unwanted side reactions.[2] While tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are the workhorses for temporary Nα-amino protection, specialized protecting groups are indispensable for complex synthetic challenges.[1][3]
The p-toluenesulfonyl (Tosyl or Tos) group is an early-generation protecting group renowned for its exceptional chemical stability.[1] Unlike Fmoc or Boc, the N-tosyl bond is resistant to the mild basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[4] This robustness makes the tosyl group an orthogonal protecting group, allowing it to be retained on the peptide backbone while other protecting groups are selectively cleaved.[4] This characteristic is particularly valuable for synthesizing complex architectures like peptidomimetics or for protecting a specific residue during intricate multi-step transformations.[4]
This compound provides a gateway to incorporating the non-proteinogenic amino acid Phenylglycine (Phg) with this stable N-tosyl protection. Its use, however, requires specific considerations, primarily the conversion of the methyl ester to a free carboxylic acid to make it compatible with standard peptide coupling chemistries.
Reagent Profile: this compound (N-Tos-Phg-OMe)
Chemical Structure:
Caption: Structure of this compound
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₄S |
| Molecular Weight | 319.38 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DMF, DCM, Methanol |
| CAS Number | Not readily available; derivative of Phenylglycine and p-Toluenesulfonyl chloride |
Core Experimental Protocols
The primary challenge in using N-Tos-Phg-OMe in standard solid-phase peptide synthesis (SPPS) is the esterified carboxyl group. SPPS coupling protocols require a free carboxylic acid to be activated for amide bond formation.[5][6] Therefore, the first critical step is the hydrolysis (saponification) of the methyl ester.
Protocol 1: Saponification of N-Tos-Phg-OMe to N-Tos-Phg-OH
This protocol converts the commercially available or synthesized methyl ester into the SPPS-compatible free acid.
Materials:
-
This compound (N-Tos-Phg-OMe)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Tos-Phg-OMe (1.0 eq) in a minimal amount of Methanol or THF in a round-bottom flask.
-
Hydrolysis: Add 1 M NaOH (1.5 eq) dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of ~2-3. A precipitate of the free acid product should form.
-
Extraction: Extract the aqueous mixture three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield N-Tosyl-L-phenylglycine (N-Tos-Phg-OH) as a solid.
-
Verification: Confirm the product's identity and purity via NMR spectroscopy and mass spectrometry before use in SPPS.
Protocol 2: Incorporation of N-Tos-Phg-OH in Fmoc-based SPPS
This protocol details the coupling of the prepared N-Tos-Phg-OH onto a resin-bound peptide chain following the Fmoc strategy.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
N-Tos-Phg-OH (prepared from Protocol 1)
-
Coupling Reagent: HBTU, HATU, or HCTU (see Table 2)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Activation of N-Tos-Phg-OH:
-
In a separate vessel, dissolve N-Tos-Phg-OH (3.0 eq relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 eq) and allow it to dissolve.
-
Add DIPEA (6.0 eq) to the activation mixture. The solution will typically change color. Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling: Add the activated N-Tos-Phg-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance of the phenylglycine and tosyl groups, a longer coupling time of 2-4 hours is recommended.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x).
-
Chain Elongation: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle. The N-tosyl group will remain intact throughout these steps.[4]
Table 2: Recommended Coupling Reagents for N-Tos-Phg-OH
| Coupling Reagent | Additive | Base | Key Characteristics |
| HBTU | HOBt (intrinsic) | DIPEA/NMM | Standard, cost-effective reagent. Good for routine couplings. |
| HATU | HOAt (intrinsic) | DIPEA/NMM | More reactive than HBTU, ideal for sterically hindered amino acids like Phenylglycine. Helps suppress racemization.[6] |
| HCTU | 6-Cl-HOBt (intrinsic) | DIPEA/NMM | Highly reactive and efficient, comparable to HATU, often with better solubility.[6] |
| DIC/OxymaPure® | OxymaPure® | N/A | A modern, non-explosive alternative to HOBt/HOAt-based additives that provides high coupling efficiency and low racemization.[7] |
Strategic Deprotection vs. Permanent Modification
The decision to remove the N-tosyl group or retain it defines the final product. This choice must be made based on the desired molecular properties.
Diagram: Orthogonality of the N-Tosyl Group
The following diagram illustrates the stability of the N-Tosyl group relative to standard Nα-protecting groups, establishing its orthogonality.
Caption: Orthogonality of the N-Tosyl group compared to Fmoc and Boc groups.
Protocol 3: N-Tosyl Group Removal (Deprotection)
WARNING: The following procedures are hazardous and require specialized equipment, a well-ventilated fume hood, and extensive safety precautions. These reagents are highly corrosive and toxic.
Table 3: Comparison of N-Tosyl Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Strong Acidolysis | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) | 0 °C, 1 hour | Effective, simultaneously cleaves peptide from most resins and removes many side-chain protecting groups. | Extremely hazardous, requires specialized Teflon apparatus, can cause side reactions.[4] |
| Strong Acidolysis | Trifluoromethanesulfonic acid (TFMSA) | 0 °C, 1-2 hours | Slightly less volatile than HF, but still highly corrosive and dangerous. | Requires careful handling and specialized setup.[4] |
| Reductive Cleavage | Sodium in liquid ammonia (Na/NH₃) | -78 °C to -33 °C | Classic method, very effective. | Requires handling of liquid ammonia and metallic sodium, potential for peptide bond cleavage.[1][8] |
Application as a Permanent Modification
Alternatively, the N-tosyl group can be retained in the final peptide. This creates a peptidomimetic containing a stable sulfonamide linkage instead of a standard amine. Sulfonamides are excellent hydrogen bond donors but poor acceptors, and their incorporation can significantly alter the conformational properties, proteolytic stability, and biological activity of a peptide. If this is the desired outcome, the final cleavage from the resin should be performed under conditions that do not affect the N-tosyl bond (e.g., a standard TFA cocktail if using an acid-labile resin), yielding the N-tosylated final peptide.[4]
Workflow Visualization
Caption: Overall workflow from methyl ester to final peptide product.
Troubleshooting and Scientific Considerations
-
Incomplete Coupling: The steric bulk of both the tosyl group and the phenyl side chain can hinder coupling efficiency. If a Kaiser test indicates incomplete reaction, double coupling (repeating the coupling step with a fresh solution of activated amino acid) is strongly recommended. Using a more potent coupling reagent like HATU from the outset can mitigate this risk.
-
Racemization: Phenylglycine is susceptible to racemization, especially during the activation step.[9] This risk is amplified by prolonged activation times or the use of stronger bases. To minimize racemization, use an additive like OxymaPure®, keep pre-activation times short, and ensure the base (DIPEA) is added last to the activation mixture just before adding it to the resin.
-
Tosyl Group Lability: While generally robust, the tosyl group has been reported to be partially labile under certain conditions, particularly when attached to the imidazole ring of histidine in the presence of HOBt.[4] While less of a concern for Nα-protection, it is crucial to use high-purity reagents and avoid unnecessarily harsh or prolonged coupling conditions.
Safety Precautions
-
General Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
DMF, Piperidine, TFA: These are hazardous substances. Handle only in a certified chemical fume hood. Consult Safety Data Sheets (SDS) prior to use.[10]
-
Coupling Reagents: Many coupling reagents (e.g., HBTU, HATU) are irritants and sensitizers. Avoid inhalation of dust and skin contact.[11]
-
Tosyl Deprotection Reagents (HF, TFMSA, Na/NH₃): These are extremely dangerous . Work with these substances should only be performed by highly trained personnel with specific safety protocols, specialized equipment (e.g., Teflon apparatus for HF), and emergency response plans (e.g., calcium gluconate for HF burns) in place.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
- Tocris. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (2023). Tosyl group.
- Ismail, I. T., et al. (2021). Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid‐Phase Peptide Synthesis: Towards a Green Protecting Group.
- Sigma-Aldrich. (2023). Safety Data Sheet - Methyl phenylacetate.
- ChemicalBook. (n.d.). METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis.
- Echemi. (n.d.). Methyl2-(4-methylphenylsulfonamido)acetate SDS, 2645-02-5 Safety Data Sheets.
- Van der Eijk, J. M., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Methyl phenylacetate.
- Fisher Scientific. (2021). Safety Data Sheet.
- Cayman Chemical. (2023). Safety Data Sheet.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Theodoropoulos, D., & Craig, J. C. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- PrepChem.com. (n.d.). Synthesis of methyl α-methylphenylacetate.
- PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.
- ChemicalBook. (n.d.). Methyl phenylacetate synthesis.
- CN114147775A. (2022). Synthesis method of methyl phenylacetate.
- S. V. S. R. K. V. S. N., et al. (2013). N-Nosyl-α-amino acids in solution phase peptide synthesis.
- Rojas Lab. (2023). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Journal of Organic Chemistry.
- Coin, I., et al. (2019). Protecting Groups in Peptide Synthesis.
- Li, J., et al. (2019). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Juhász, L., et al. (2023).
- Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Arya, P. (2019). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
- Wilkening, I., et al. (n.d.). Phosphonamidate peptide synthesis by Staudinger reactions of silylated phosphinic acids and esters. The Royal Society of Chemistry.
Sources
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- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
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- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the strategic design and synthesis of molecular scaffolds that offer both structural rigidity and functional versatility are of paramount importance. Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, represents a key chiral building block with significant potential in medicinal chemistry. Its structure, featuring a tosyl-protected amine, a chiral center, and a reactive methyl ester, provides a trifecta of chemical handles for the elaboration into more complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent derivatization, aimed at researchers, scientists, and professionals in drug development.
The N-tosyl group offers several advantages in a synthetic context; it serves as a robust protecting group for the amino functionality, stable to a wide range of reaction conditions, which allows for selective modifications at other parts of the molecule.[1] Furthermore, the sulfonamide moiety itself is a well-established pharmacophore present in numerous approved drugs, capable of engaging in crucial hydrogen bonding interactions with biological targets. The inherent chirality of the α-carbon, derived from phenylglycine, allows for the stereospecific synthesis of drug candidates, a critical consideration for optimizing efficacy and minimizing off-target effects.
Part 1: Application Notes - The Strategic Value in Drug Discovery
This compound is best conceptualized not as a final drug entity, but as a high-value intermediate or scaffold. Its applications stem from its utility in constructing larger, more complex molecules with tailored pharmacological profiles.
A Versatile Scaffold for Library Synthesis
The core structure of this compound is an ideal starting point for the generation of compound libraries for high-throughput screening. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, hydrazides, and other derivatives. This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Precursor to Biologically Active Heterocycles
N-protected amino acids are foundational in the synthesis of numerous heterocyclic systems with proven pharmacological relevance. For instance, derivatives of N-p-tosylglycine, a close analog, are utilized in the synthesis of piperazine-2,5-diones (diketopiperazines) and benzodiazepines, classes of compounds known for their diverse biological activities.[2] By analogy, this compound can serve as a precursor to chiral, phenyl-substituted versions of these and other heterocyclic scaffolds.
Building Block for Peptidomimetics and Enzyme Inhibitors
The N-tosyl group is orthogonal to the common Fmoc and Boc protecting groups used in solid-phase peptide synthesis (SPPS), making N-tosylated amino acids valuable for specialized applications in creating peptidomimetics.[1] The sulfonamide linkage can mimic a peptide bond while offering increased resistance to enzymatic degradation. Furthermore, the broader class of N-sulfonylated amino acid derivatives has been explored as inhibitors for various enzyme families. For example, N-benzylic substituted glycine sulfonamides have been identified as inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[3] Phenylglycine analogs have also been investigated as inhibitors of aminopeptidases and neutral amino acid transporters.[4][5]
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.
Protocol 2.1: Synthesis of this compound
This protocol describes a standard procedure for the N-tosylation of methyl phenylglycinate. The reaction proceeds via the nucleophilic attack of the amino group on the sulfur atom of p-toluenesulfonyl chloride.
Workflow Diagram: Synthesis of the Target Compound
Caption: Synthesis of this compound.
Materials:
-
Methyl phenylglycinate hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add methyl phenylglycinate hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (10 volumes).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. If starting with the free amine, use 1.1 eq of base. Stir for 15 minutes at 0 °C.
-
Tosylation: To the stirred mixture, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (2x), and brine (1x). The acidic wash removes excess amine, while the basic wash removes unreacted TsCl and p-toluenesulfonic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Protocol 2.2: Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step to increase aqueous solubility and to provide a handle for further amide coupling reactions.
Workflow Diagram: Ester Hydrolysis
Caption: Saponification of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization if necessary.[6][7]
Protocol 2.3: Amide Bond Formation via Coupling
This protocol outlines the coupling of the derived carboxylic acid with a primary or secondary amine to form an amide derivative, a common strategy in medicinal chemistry to build molecular complexity and modulate biological activity.
Workflow Diagram: Amide Coupling
Caption: HATU-mediated amide bond formation.
Materials:
-
2-(4-methylphenylsulfonamido)-2-phenylacetic acid
-
Desired amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation: In a round-bottomed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.1 eq) to the activated mixture, followed by an additional equivalent of DIPEA.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.[8]
Part 3: Data Presentation
Table 1: Hypothetical Inhibitory Activity of Amide Derivatives against Target X
| Compound ID | R Group (from Amine R-NH2) | IC50 (nM) |
| 1a | -CH2-Ph | 520 |
| 1b | -CH2-(4-Cl-Ph) | 150 |
| 1c | -CH2-(4-MeO-Ph) | 300 |
| 1d | -(CH2)2-Ph | 85 |
| 1e | Cyclohexyl | 1200 |
This data is illustrative and intended to demonstrate a potential SAR trend where lipophilic and electronically distinct substituents on the amide nitrogen modulate inhibitory potency.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem Scientific.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic-synthesis.com.
- The Royal Society of Chemistry. (2009).
- BenchChem. (2025). Application of N-p-Tosylglycine in the Synthesis of Heterocyclic Compounds. BenchChem Scientific.
- Organic Syntheses. dl-PHENYLGLYCINE. Org. Synth. 1941, 21, 94.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (1998). Solid-phase peptide synthesis using N -trityl-amino acids. Letters in Peptide Science, 5(2-3), 115-120.
- Fields, G.B. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In: Link, A.N. (eds) Solid-Phase Synthesis. Methods in Enzymology, vol 289. Academic Press.
- Brown, J. W., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83.
- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of organic chemistry, 68(1), 27–34.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fisher Scientific. Amide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Organic Chemistry Portal.
- Li, W., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
- Ordowska, K., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Molecules, 24(18), 3369.
- ResearchGate. (2022).
- PrepChem. (2023). Synthesis of N-methyl-N-phenylglycine.
- Monash University. Synthesis of N-Alkyl Amino Acids.
- Zhang, Y., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(2), 996-1004.
- Organic Chemistry Portal.
- BenchChem. (2025). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols. BenchChem Scientific.
- Master Organic Chemistry. (2018).
- Li, W., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
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- 7. prepchem.com [prepchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for N-Protected Amino Acid Esters as Chiral Auxiliaries
Introduction: Leveraging Nature's Chiral Pool for Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a robust and reliable strategy.[1][2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] Among the most accessible and versatile sources for creating these auxiliaries are α-amino acids, which are readily available from nature's chiral pool in high enantiopurity.
This guide focuses on the direct application of N-protected α-amino acid esters as chiral auxiliaries. By attaching a prochiral substrate to the amino acid ester, the inherent chirality of the amino acid, amplified by the steric and electronic nature of its side chain (R¹), N-protecting group, and ester moiety (R²), can effectively bias the facial approach of an incoming reagent, leading to high diastereoselectivity. This methodology provides a powerful tool for constructing new stereocenters in a predictable manner.
The efficacy of an N-protected amino acid ester as a chiral auxiliary is governed by its ability to create a rigid, well-defined conformational environment around the reactive center. This is often achieved through the formation of chelated intermediates, where a metal cation coordinates with the carbonyl oxygen of the ester and a carbonyl or other Lewis basic site on the attached substrate. The N-protecting group (e.g., Boc, Cbz) and the amino acid side chain play crucial roles in shielding one face of this rigid structure, thereby dictating the trajectory of the nucleophilic or electrophilic attack.
This document provides detailed application notes and protocols for the use of N-protected amino acid esters in key asymmetric transformations, including diastereoselective enolate alkylation, aldol-type additions, and Diels-Alder reactions.
Diastereoselective Enolate Alkylation
One of the most fundamental applications of N-protected amino acid esters as chiral auxiliaries is in the diastereoselective alkylation of enolates. This method is particularly effective for the synthesis of α,α-disubstituted β-keto esters, which are valuable synthetic intermediates. The chiral enamine formed from an N-protected amino acid ester and a β-keto ester can be selectively alkylated with high diastereoselectivity.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is controlled by the chiral environment created by the amino acid auxiliary. For instance, (S)-valine tert-butyl ester can be used to generate a chiral enamine from an α-alkyl β-keto ester. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a lithiated chiral enamine. The bulky tert-butyl group of the ester and the isopropyl group of the valine side chain effectively block one face of the enolate. The incoming electrophile (alkyl halide) then preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess. The choice of solvent can also influence the stereochemical outcome, with coordinating solvents like THF often playing a role in the structure of the lithium enolate aggregate.[3]
Experimental Workflow: Asymmetric Alkylation
Sources
Application Notes & Protocols: Asymmetric Synthesis of α,α-Disubstituted Amino Acids Using Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Introduction: The Significance of Chiral Quaternary α-Amino Acids
In the landscape of modern drug discovery and development, the conformational control of peptide and small-molecule therapeutics is paramount. α,α-Disubstituted α-amino acids are non-proteinogenic amino acids that introduce significant conformational constraints into peptide backbones.[1][2] This structural rigidity can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability. Among these, α-aryl-α-amino acids, such as derivatives of phenylglycine, are of particular interest due to their prevalence in a range of bioactive molecules and natural products.[3]
The synthesis of these compounds in enantiomerically pure form, however, presents a considerable challenge due to the difficulty in constructing the chiral quaternary carbon center.[2] This guide details the application of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a specialized chiral building block, for the asymmetric synthesis of α,α-disubstituted amino acids through diastereoselective enolate alkylation.
Core Principles: Diastereoselective Alkylation via a Chiral Glycine Equivalent
This compound serves as a chiral synthon for α-phenylglycine. The underlying strategy for its use in asymmetric synthesis hinges on the generation of a chiral enolate and its subsequent reaction with an electrophile. The pre-existing stereocenter, along with the sterically demanding N-tosyl group, directs the approach of the incoming electrophile to one face of the enolate, resulting in a diastereoselective alkylation.
The N-tosyl group plays a multifaceted role in this transformation:
-
Activation: The electron-withdrawing nature of the tosyl group increases the acidity of the α-proton, facilitating its removal by a suitable base to form the enolate.
-
Stereocontrol: The bulky tosyl group, in conjunction with the α-phenyl substituent, creates a highly organized and sterically hindered environment around the enolate. This steric hindrance is the primary factor driving the diastereoselectivity of the subsequent alkylation.
-
Protecting Group: The tosyl group also serves as a stable protecting group for the nitrogen atom, which can be removed under specific conditions upon completion of the desired transformations.
The general workflow for this asymmetric alkylation is depicted below:
Caption: General workflow for the asymmetric alkylation.
The stereochemical outcome of the reaction can be rationalized by considering a chelated transition state model. The lithium cation is proposed to coordinate to both the enolate oxygen and one of the sulfonyl oxygens, creating a rigid, chair-like six-membered ring. In this conformation, the bulky phenyl and tosyl groups effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Proposed chelated transition state model for diastereoselective alkylation.
Experimental Protocols
The following is a general protocol for the asymmetric alkylation of this compound. This protocol should be adapted and optimized for specific electrophiles and scales.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene) or Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the strong base (LDA or LHMDS, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the enolate is often accompanied by a color change.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,α-disubstituted amino acid ester.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
Data Presentation: Expected Outcomes
The diastereoselectivity and yield of the alkylation are dependent on the nature of the electrophile. Based on analogous systems in the literature, the following outcomes can be expected:[4]
| Electrophile (R-X) | R Group | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| Methyl Iodide | -CH₃ | 85-95 | >95:5 |
| Ethyl Iodide | -CH₂CH₃ | 80-90 | >90:10 |
| Benzyl Bromide | -CH₂Ph | 80-90 | >95:5 |
| Allyl Bromide | -CH₂CH=CH₂ | 75-85 | >90:10 |
Subsequent Transformations: Deprotection
Following the successful asymmetric alkylation, the N-tosyl group can be removed under reductive conditions (e.g., sodium naphthalenide, magnesium in methanol, or dissolving metal reduction) to yield the free amino acid ester. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Conclusion
This compound is a promising and versatile chiral building block for the asymmetric synthesis of α,α-disubstituted α-amino acids. The protocol described herein, based on diastereoselective enolate alkylation, offers a robust and highly stereocontrolled route to these valuable compounds. The straightforward procedure, coupled with the high levels of diastereoselectivity achievable, makes this an attractive method for researchers in medicinal chemistry and drug development. Further exploration of the scope of electrophiles and optimization of reaction conditions will undoubtedly expand the utility of this valuable synthetic tool.
References
-
Bhardwaj, A., et al. (2015). Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters. PubMed Central. Available at: [Link]
-
Tanaka, M., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. Available at: [Link]
-
Zhang, P., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]
-
Request PDF. (n.d.). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ResearchGate. Available at: [Link]
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Anbu Chem. (n.d.). CAS 2645-02-5 | Methyl 2-(4-methylphenylsulfonamido)acetate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
Alonso, F., et al. (2008). Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives. PubMed. Available at: [Link]
-
Arnold, L. D., et al. (1985). Synthesis of optically pure .alpha.-amino acids via salts of .alpha.-amino-.beta.-propiolactone. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]
-
Pappalardo, L., et al. (1999). Synthesis of enantiomerically pure amino acids. ResearchGate. Available at: [Link]
-
Bak, M., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. Available at: [Link]
-
Request PDF. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. Available at: [Link]
-
Sandoo. (n.d.). China Methyl 2-(4-methylphenylsulfonamido)acetate Manufacturers & Suppliers. Available at: [Link]
-
Burger, M. T., et al. (1998). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. Available at: [Link]
-
Fleming, I., et al. (1981). Diastereoselectivity in the alkylation of enolates having an adjacent silkyl group. Semantic Scholar. Available at: [Link]
-
CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate. Available at: [Link]
-
ResearchGate. (n.d.). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. Available at: [Link]
-
TU Wien's reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Available at: [Link]
-
Otevrel, J., et al. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. PubMed. Available at: [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available at: [Link]
-
PubChem. (n.d.). Methyl phenylacetate. Available at: [Link]
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Application Notes & Protocols: A Guide to the Tosyl Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Tosyl Group in Amino Acid Chemistry
In the intricate landscape of peptide synthesis and drug development, the selective modification of functional groups is paramount. Amino acids, the foundational units of proteins, present a unique challenge with their dual functionality: a nucleophilic amino group and a carboxylic acid. The temporary masking or "protection" of the amine is a critical step to prevent unwanted side reactions, such as self-polymerization, during subsequent chemical transformations, particularly carboxyl group activation for peptide bond formation.
The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a robust and widely utilized protecting group for amines.[1][2] Derived from p-toluenesulfonyl chloride (TsCl), it converts the primary or secondary amine of an amino acid into a highly stable sulfonamide.[1] This stability is a double-edged sword: it renders the protected amine inert to a wide range of reaction conditions (e.g., acidic, oxidative, and some reductive environments), but it also necessitates specific, often harsh, conditions for its eventual removal.[3][4]
This guide provides an in-depth exploration of the reaction mechanism for the N-tosylation of amino acids, details the critical experimental parameters, presents a validated protocol, and discusses common challenges, offering a comprehensive resource for chemists in research and development.
The Reaction Mechanism: A Nucleophilic Attack at the Sulfonyl Center
The N-tosylation of amino acids is a classic example of a nucleophilic acyl substitution reaction, typically performed under Schotten-Baumann conditions .[5][6] This method, first described in the 1880s, utilizes a biphasic solvent system and an aqueous base to facilitate the reaction between an amine and an acid chloride.[7]
The mechanism proceeds through several key steps:
-
Deprotonation of the Amino Acid: The reaction is initiated in a basic aqueous medium (e.g., NaOH solution). The base serves a dual purpose. First, it deprotonates the ammonium group of the zwitterionic amino acid, unmasking the lone pair of the nitrogen atom and converting it into a potent nucleophile.
-
Nucleophilic Attack: The now-nucleophilic amino group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This forms a transient tetrahedral intermediate.[8]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Neutralization: The protonated sulfonamide is then deprotonated by the base. Simultaneously, the base neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, driving the equilibrium towards the product.[6]
This entire process must compete with the potential hydrolysis of tosyl chloride by water and hydroxide ions, but the reaction with the deprotonated amine is kinetically favored.[9]
Key Experimental Parameters and Their Scientific Rationale
The success of the tosylation reaction hinges on the careful control of several parameters. Understanding the causality behind these choices is crucial for optimization and troubleshooting.
| Parameter | Recommended Condition | Rationale & Application Scientist's Notes |
| pH Control | pH 9-11 | Causality : The primary amine must be in its free base form (R-NH₂) to be nucleophilic. Below its pKa (~9-10), it exists as the unreactive ammonium salt (R-NH₃⁺). Excessively high pH (>12) can significantly accelerate the competing hydrolysis of tosyl chloride. Insight : Maintaining the pH with a pH meter or indicator paper during the addition of TsCl is critical for high yields. The reaction itself generates HCl, which must be continuously neutralized by the base.[10] |
| Reagent Addition | Slow, dropwise addition of TsCl | Causality : The reaction is exothermic. Slow addition helps control the temperature, preventing potential side reactions. It also avoids creating localized high concentrations of TsCl, which could favor hydrolysis or other undesired reactions. |
| Temperature | 0-5 °C initially, then room temp. | Causality : Starting the reaction at a low temperature minimizes the rate of tosyl chloride hydrolysis, which is more sensitive to temperature than the main reaction. Once the initial addition is complete, allowing the reaction to warm to room temperature ensures it proceeds to completion in a reasonable timeframe. |
| Solvent System | Biphasic (e.g., Water/DCM, Water/Ether) | Causality : The amino acid and inorganic base (e.g., NaOH) are soluble in the aqueous phase, while the tosyl chloride and the final N-tosyl amino acid product are more soluble in the organic phase.[7] This separation facilitates the reaction at the interface while simplifying the subsequent workup and product isolation. |
| Stoichiometry | Slight excess of Tosyl Chloride (1.1-1.2 eq.) | Causality : Using a slight excess of the acylating agent ensures that the limiting reactant (the valuable amino acid) is fully consumed, maximizing the yield. A large excess should be avoided as it complicates purification. |
Experimental Protocol: N-Tosylation of L-Alanine
This protocol provides a validated, step-by-step method for the N-tosylation of L-Alanine under classic Schotten-Baumann conditions.
Materials:
-
L-Alanine (1.0 eq.)
-
Sodium Hydroxide (NaOH) (approx. 3.0 eq.)
-
p-Toluenesulfonyl Chloride (TsCl) (1.1 eq.)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH meter or pH indicator strips
-
Ice bath, magnetic stirrer, separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution & Basification:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (e.g., 5.0 g, 56.1 mmol) in 50 mL of deionized water.
-
Add a 2 M solution of NaOH (e.g., 84 mL, 168 mmol, 3.0 eq.) to the flask.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Application Scientist's Note: Ensure all the amino acid is fully dissolved before proceeding. The use of 3 equivalents of base accounts for neutralizing the initial amino acid salt, neutralizing the HCl byproduct, and maintaining an alkaline environment.
-
-
Tosyl Chloride Addition:
-
Dissolve p-toluenesulfonyl chloride (e.g., 11.7 g, 61.7 mmol, 1.1 eq.) in 50 mL of diethyl ether or DCM.
-
Add the TsCl solution dropwise to the rapidly stirring, cold amino acid solution over a period of 30-45 minutes.
-
Application Scientist's Note: Monitor the pH of the aqueous layer periodically. If it drops below 9, add a small amount of 2 M NaOH to bring it back into the optimal range. Vigorous stirring is essential to maximize the surface area between the two phases, promoting an efficient reaction.[11]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-3 hours.
-
-
Workup & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a small amount of water.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether or DCM to remove any unreacted TsCl and p-toluenesulfonic acid.
-
Application Scientist's Note: The desired N-tosyl amino acid product is in the aqueous layer as its sodium salt at this stage. The ether washes are to remove organic impurities.
-
-
Product Isolation (Precipitation):
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise while stirring until the pH reaches ~2.
-
A white precipitate of the N-tosyl-L-Alanine will form.
-
Application Scientist's Note: Acidification protonates the carboxylate, making the product insoluble in water. Perform this step in a fume hood as HCl is corrosive.
-
-
Purification & Drying:
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) if necessary for higher purity.
-
Dry the purified product under vacuum to a constant weight.
-
Troubleshooting and Side Reactions
-
Low Yield: Often caused by poor pH control leading to an unreactive amine or excessive TsCl hydrolysis. Ensure the pH is consistently monitored and adjusted.
-
Oily Product: This may indicate impurities or incomplete precipitation. Ensure the aqueous phase is thoroughly washed with an organic solvent before acidification. Recrystallization is often required.
-
Side Reactions with Functionalized Side Chains: Amino acids with nucleophilic side chains (e.g., Lysine, Tyrosine, Cysteine, Serine, Threonine) can undergo tosylation at both the α-amino group and the side-chain functional group. This requires orthogonal protection strategies or careful control of stoichiometry. For instance, threonine can undergo dehydration as a side reaction during tosylation.[12]
Deprotection of the Tosyl Group
The high stability of the N-tosyl sulfonamide bond means its cleavage requires forcing conditions. This is a significant consideration when planning a synthetic route. Common methods include:
-
Reductive Cleavage: Using sodium in liquid ammonia is a classic and effective method, but requires specialized equipment and handling procedures.[3]
-
Strong Acid Hydrolysis: Refluxing with strong acids like concentrated hydrobromic acid (HBr) in the presence of a scavenger like phenol, or heating in concentrated sulfuric acid, can cleave the group.[3][4] These harsh conditions may not be suitable for sensitive or complex molecules.
Due to these challenges, the tosyl group is typically used when its robustness is required throughout a multi-step synthesis and is often removed in one of the final steps.
References
-
Cardillo, G., & Orena, M. (1989). Two alternative and complementary one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines. Tetrahedron, 45(5), 1515-1524. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Wikipedia. (2023). Tosyl group. In Wikipedia. Retrieved from [Link]
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. (2005). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
ResearchGate. (2015). Amino acid C-tosylation?. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
ACS Publications. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(22), 3967-3969. [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181700. [Link]
-
OUCI. (n.d.). The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (2006). Dehydration of threonine esters during tosylation. Retrieved from [Link]
-
ResearchGate. (2006). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of amino acids from neutral atmospheres. Retrieved from [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Tos-Gly-OMe as a Versatile Glycine Synthon for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glycine motif is a fundamental structural unit in numerous pharmaceutical agents, often serving as a flexible linker or a key component of a pharmacophore.[1] N-p-Toluenesulfonylglycine methyl ester (Tos-Gly-OMe) is a valuable and robust building block for introducing this motif during the synthesis of complex pharmaceutical intermediates. The tosyl (Tos) protecting group offers significant stability across a wide range of reaction conditions, providing orthogonality to common protecting groups like Boc and Fmoc.[2] This application note provides a technical guide on the strategic use of Tos-Gly-OMe, detailing its conversion to the active carboxylic acid (Tos-Gly-OH), subsequent peptide coupling to a model pharmaceutical amine, and final deprotection strategies.
Introduction and Strategic Rationale
N-p-Toluenesulfonylglycine methyl ester (Tos-Gly-OMe) is a derivative of glycine where the amino group is protected by a p-toluenesulfonyl (tosyl) group, and the carboxyl group is protected as a methyl ester. The glycine unit is prevalent in drug molecules, contributing to desirable physicochemical properties such as solubility and conformational flexibility.
The Strategic Advantage of the Tosyl Group:
The primary advantage of the N-tosyl group lies in its exceptional stability. It is resistant to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal (e.g., piperidine).[2] This chemical resilience makes it an ideal choice for multi-step syntheses where other protecting groups must be selectively cleaved, ensuring the integrity of the N-protected glycine moiety until the final stages of the synthetic route. Removal of the tosyl group requires specific, harsher conditions, such as reductive cleavage or the use of strong acids, which provides a clear orthogonal deprotection strategy.[2][3]
This guide will use the synthesis of a key precursor to the anticoagulant drug Edoxaban as a practical example to illustrate the application of a tosyl-glycine synthon. The target amine for our coupling protocol is N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, a known intermediate in several Edoxaban synthesis routes.[4][5][6][]
Physicochemical Data and Handling
Proper handling and storage are crucial for maintaining the integrity of Tos-Gly-OMe.
| Property | Value |
| Chemical Name | N-p-Toluenesulfonylglycine methyl ester |
| Synonyms | Methyl 2-(p-toluenesulfonamido)acetate, Tos-Gly-OMe |
| CAS Number | 2645-02-5 |
| Molecular Formula | C10H13NO4S |
| Molecular Weight | 243.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethyl acetate, DCM, THF. |
| Storage | Store in a cool, dry place away from moisture. |
Synthetic Workflow and Protocols
The most effective use of Tos-Gly-OMe in forming an amide bond with a pharmaceutical amine involves a two-stage approach: hydrolysis of the methyl ester to the more reactive carboxylic acid (Tos-Gly-OH), followed by a standard coupling reaction.
Sources
- 1. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 5. N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide | C16H22ClN5O3 | CID 59676986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Troubleshooting & Optimization
"optimizing reaction conditions for Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate synthesis"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-tosylated amino acid derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and optimization strategies for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a common intermediate in medicinal chemistry. Our approach integrates fundamental chemical principles with practical, field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via the nucleophilic attack of the primary amine of methyl 2-amino-2-phenylacetate on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
The mechanism proceeds in two key steps:
-
The lone pair of electrons on the nitrogen atom of the amino ester attacks the sulfur atom of the sulfonyl chloride.
-
This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by the base to yield the final sulfonamide product.
Caption: Figure 1: Reaction Mechanism for N-Tosylation.
Standard Experimental Protocol
This protocol is a robust starting point for the synthesis. Adherence to anhydrous conditions is paramount for success.
Reagents and Equipment:
-
Methyl 2-amino-2-phenylacetate hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by anhydrous pyridine (2.5 eq). Stir the mixture until a clear solution is obtained.
-
Reaction Initiation: Cool the flask to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Caption: Figure 2: Step-by-Step Experimental Workflow.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, or I've only recovered my starting material. What are the likely causes?
A1: This is a common issue in sulfonamide synthesis and can usually be traced back to a few key factors:
-
Hydrolysis of Sulfonyl Chloride: p-Toluenesulfonyl chloride is highly susceptible to moisture, which hydrolyzes it to the unreactive p-toluenesulfonic acid.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[3]
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Solution: Use a fresh bottle of p-toluenesulfonyl chloride or purify it before use. Ensure your amine starting material and base are pure and dry. Amines can absorb atmospheric CO₂.[2]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check your calculations. A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is often used to ensure full consumption of the more valuable amine. The base should be in excess (at least 2.2 equivalents if starting from the amine hydrochloride salt) to neutralize both the HCl from the salt and the HCl generated in the reaction.[2]
-
-
Insufficient Base: If the HCl byproduct is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using a sufficient excess of a non-nucleophilic base like pyridine or triethylamine.
-
Q2: My final product is impure, showing multiple spots on TLC. What are the common impurities?
A2: The most common impurities include:
-
Unreacted p-Toluenesulfonyl Chloride: Can be removed during the aqueous workup or by chromatography.
-
p-Toluenesulfonic Acid: This is the hydrolysis product of TsCl. It is highly polar and can typically be removed by a basic wash (NaHCO₃) during the workup.[3]
-
Unreacted Amine: If the reaction did not go to completion, you will have leftover starting material. An acidic wash (1 M HCl) can help remove this.
-
Di-sulfonated Product (if a secondary amine is formed as an impurity): While less common with primary amines, over-reaction is a possibility under certain conditions. Purification by chromatography is the most effective removal method.
Q3: The reaction seems to stall and does not go to completion even after extended time. What can I do?
A3: A sluggish reaction can often be pushed to completion with minor adjustments:
-
Catalyst Addition: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[3]
-
Temperature Increase: While the reaction is typically started at 0 °C to control the initial exotherm, allowing it to proceed at room temperature is standard. If it stalls, gentle heating (e.g., to 40 °C) may be beneficial, but be cautious as higher temperatures can promote side reactions.[2][3]
-
Re-evaluate Base and Solvent: Ensure the base is adequate and the solvent is appropriate for dissolving all reactants.
Caption: Figure 3: Troubleshooting Decision Tree for Common Synthesis Issues.
Optimization of Reaction Conditions
To maximize yield and purity, several parameters can be fine-tuned. The optimal conditions may vary depending on the scale of the reaction and the specific purity requirements.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | Pyridine (2.5 eq) | Triethylamine (TEA): Can be used as an alternative. It is a stronger base but does not offer the same catalytic effect as pyridine. Rationale: Pyridine can act as a nucleophilic catalyst, accelerating the reaction. However, it can be difficult to remove during workup. TEA is less nucleophilic and easier to remove with an acidic wash. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) or Acetonitrile (MeCN): Can be used if starting materials have poor solubility in DCM. Rationale: The solvent must be inert and capable of dissolving all reactants to ensure a homogeneous reaction mixture.[1] |
| Temperature | 0 °C to Room Temp. | -10 °C to 0 °C: For highly reactive amines to control the initial exotherm and minimize side reactions. Room Temp to 40 °C: For less reactive or sterically hindered amines to increase the reaction rate.[2] |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP, 0.1 eq): Add DMAP for sluggish reactions involving sterically hindered or electron-deficient amines. Rationale: DMAP forms a highly reactive intermediate with TsCl, accelerating the rate-limiting step.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this reaction? A1: The sulfonyl chloride functional group is highly electrophilic and reacts readily with water (hydrolysis). This reaction consumes your sulfonylating agent to produce the corresponding sulfonic acid, which is unreactive towards the amine, thus lowering your potential yield.[1][3]
Q2: What is the role of the base (e.g., pyridine, triethylamine) in this synthesis? A2: The base has two primary roles. First, if you start with the amine hydrochloride salt, the base is needed to deprotonate it to the free, nucleophilic amine. Second, it neutralizes the molecule of HCl that is produced for every molecule of sulfonamide formed. This prevents the HCl from protonating and deactivating the unreacted amine.[1][2]
Q3: Can I use a different sulfonylating agent instead of p-toluenesulfonyl chloride? A3: Yes. Other sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), can be used to form the corresponding mesylate (-SO₂Me) derivative. Additionally, sulfonyl fluorides can be used and are often more stable and less prone to hydrolysis, which can be advantageous in certain cases.[3]
Q4: How can I effectively monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting amine and the product (e.g., 30% ethyl acetate in hexanes). The sulfonamide product is typically less polar than the starting amine. Spot the reaction mixture alongside co-spots of your starting materials. The reaction is complete when the starting amine spot has disappeared.
References
- BenchChem Technical Support Team. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
Technical Support Center: Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. This molecule, an N-protected derivative of the non-proteinogenic amino acid phenylglycine, is a valuable intermediate in medicinal chemistry and organic synthesis. The N-tosyl group provides steric bulk, influences stereoselectivity in subsequent reactions, and can act as a protecting group.
The synthesis, typically achieved by the N-sulfonylation of Methyl 2-amino-2-phenylacetate with p-toluenesulfonyl chloride (TsCl), may appear straightforward. However, researchers frequently encounter challenges such as low yields, incomplete reactions, and the formation of persistent impurities. This guide provides in-depth, field-proven insights and detailed protocols to help you troubleshoot these issues and optimize your reaction for high yield and purity.
Reaction Overview & Core Mechanism
The synthesis of the target compound is a classic example of N-sulfonylation, often performed under Schotten-Baumann conditions.[1][2] The reaction involves the nucleophilic attack of the primary amine of Methyl 2-amino-2-phenylacetate on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
The general mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The lone pair of the nitrogen atom on the amino ester attacks the sulfur atom of TsCl.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion.
-
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final sulfonamide product and the base's hydrochloride salt.
Caption: General mechanism for N-sulfonylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My yield is consistently low (<60%), and my TLC shows multiple spots. What's the primary cause?
Low yield with multiple impurities often points to two main culprits: the formation of a chlorinated byproduct and/or incomplete reaction. The most critical side reaction for this specific substrate is the conversion of the desired tosylate product into Methyl 2-chloro-2-phenylacetate.[4][5]
Causality: The benzylic position alpha to both a phenyl group and a carbonyl group makes the N-tosyl group an exceptionally good leaving group. The chloride ions (Cl⁻), generated as a byproduct of the reaction and present as the hydrochloride salt of your base (e.g., triethylammonium chloride), can act as a nucleophile. This Cl⁻ can attack the benzylic carbon, displacing the tosylamide group via an Sₙ2 reaction. This process is accelerated by higher temperatures and prolonged reaction times.[4][5][6]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C, especially during the addition of tosyl chloride. Do not let the reaction warm to room temperature until TLC analysis shows significant product formation with minimal starting material remaining.
-
Limit Reaction Time: Monitor the reaction closely by TLC (e.g., every 30-60 minutes). Once the starting amine is consumed, proceed with the workup immediately to minimize the product's exposure to chloride ions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While pyridine is common, it can sometimes participate in side reactions. Using a base whose hydrochloride salt has low solubility in the reaction solvent (like dichloromethane) can also help by effectively removing chloride ions from the solution phase as they form.[7]
Q2: I've isolated my product, but NMR analysis shows signals for a different compound, possibly the carboxylic acid. Why did my ester hydrolyze?
This indicates the hydrolysis of the methyl ester group. This is a common issue if the workup conditions are too harsh.
Causality: Ester hydrolysis is catalyzed by both acid and base. During the workup, washing with strong aqueous base (like 1-2M NaOH) to remove unreacted TsCl or p-toluenesulfonic acid can saponify the methyl ester, especially if the wash is prolonged or performed at elevated temperatures.[8][9] Similarly, a harsh acidic wash can also promote hydrolysis.
Solutions:
-
Use Mild Base for Workup: For the aqueous wash, use a milder base like a saturated sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide. Perform washes quickly and at room temperature or below.
-
Avoid Strong Acid: Use a dilute acid like 1M HCl for washing, and only if necessary to remove the organic base. Perform the wash efficiently to minimize contact time.
-
Purification Strategy: Rely on flash column chromatography for purification rather than acid/base extractions to separate the product from acidic or basic impurities. The target compound is generally stable on silica gel.[10]
Q3: The reaction has stalled. My TLC plate shows a significant amount of starting material (Methyl 2-amino-2-phenylacetate) even after several hours. What should I check?
A stalled reaction typically points to an issue with one of the reagents or suboptimal reaction conditions.
Causality & Solutions:
-
Reagent Quality:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive. Use freshly opened or purified TsCl for best results. An old bottle with a "caked" appearance is suspect.
-
Solvent Anhydrousness: Ensure your solvent (e.g., Dichloromethane) is thoroughly dry. Water will react with TsCl and can interfere with the reaction. Use solvent from a solvent purification system or dry it over a suitable agent like CaH₂.[11]
-
-
Stoichiometry:
-
Insufficient Base: At least one equivalent of base is required to neutralize the generated HCl. In practice, using 1.2 to 1.5 equivalents is recommended to ensure the reaction medium remains basic and all the starting amine stays deprotonated and nucleophilic.[12]
-
Insufficient TsCl: Use a slight excess of TsCl (1.1 to 1.2 equivalents) to ensure complete consumption of the starting amine.
-
-
Low Reactivity / Temperature: If the starting amine is particularly hindered or has reduced nucleophilicity, the reaction may be slow at 0 °C. Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Q4: I added DMAP to speed up the reaction, but now I have a new, very polar impurity that is hard to remove. What happened?
While DMAP is an excellent catalyst, its use can lead to the formation of a stable, charged intermediate if not used correctly.
Causality: DMAP acts as a nucleophilic catalyst by first reacting with TsCl to form a highly reactive N-tosyl-4-dimethylaminopyridinium salt.[13][14] This intermediate is then attacked by the amine. If the amine is very sterically hindered or if there is a large excess of DMAP, this charged intermediate can persist and become a difficult-to-remove impurity.
Solutions:
-
Use Catalytic Amounts: DMAP should only be used in catalytic quantities, typically 0.05 to 0.1 equivalents.
-
Workup: A dilute acid wash (e.g., 1M HCl) during workup will protonate the DMAP and any related impurities, rendering them water-soluble and easily removed in the aqueous phase.
Key Parameter Optimization
To maximize yield and purity, systematic optimization of key reaction parameters is essential.
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Equivalents | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | 1.2 - 1.5 | Good HCl scavenger, non-nucleophilic, easy to remove.[12] | Can form salts that may contribute to side reactions. |
| Pyridine | ~5.2 | Solvent or 2.0+ | Also acts as a solvent, effective HCl scavenger. | Can act as a nucleophile, slower reaction rates, harder to remove.[7] |
| DIPEA | ~11.0 | 1.2 - 1.5 | Sterically hindered, very low nucleophilicity. | More expensive than TEA. |
| Aq. NaOH / K₂CO₃ | N/A | 2.0+ | Inexpensive, effective under biphasic Schotten-Baumann conditions.[1][15] | High risk of ester hydrolysis, requires vigorous stirring.[8] |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Medium | 40 | Recommended. Excellent solubility for reactants, easy to remove, low solubility for hydrochloride salts.[11] |
| Tetrahydrofuran (THF) | Medium | 66 | Good alternative to DCM, but must be rigorously dried. |
| Acetonitrile (ACN) | High | 82 | Can be effective, but higher polarity may promote Sₙ2 side reaction with Cl⁻.[15] |
| Toluene / Biphasic | Low | 111 | Used in Schotten-Baumann setups with aqueous base.[2] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. p-Toluenesulfonyl chloride is corrosive and a lachrymator.
Protocol 1: Baseline Procedure
This protocol provides a standard starting point for the synthesis.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 2-amino-2-phenylacetate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of amino ester.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the stirred solution.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine spot is no longer visible (typically 4-12 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[10]
Protocol 2: DMAP-Catalyzed High-Yield Procedure
This optimized protocol is recommended for achieving higher yields and faster reaction times.
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-amino-2-phenylacetate (1.0 eq.), triethylamine (TEA) (1.5 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) (10-15 mL per gram of amino ester).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
TsCl Addition: Prepare a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes via a syringe or dropping funnel.
-
Reaction: Stir at 0 °C and monitor by TLC every 30 minutes. The reaction is often complete in 1-3 hours.
-
Workup & Purification: Follow steps 7 and 8 from the Baseline Protocol. The acid wash is particularly important in this protocol to remove the DMAP catalyst.
Visual Workflow & Troubleshooting Logic
Caption: A high-level overview of the synthetic workflow.
Caption: A logical flowchart for diagnosing yield issues.
Frequently Asked Questions (FAQs)
-
Can I use other sulfonyl chlorides like mesyl chloride (MsCl)? Yes, the general procedure is applicable to other sulfonyl chlorides. However, mesylates are generally more reactive and may require even stricter temperature control.
-
Is it necessary to protect the starting amino ester as its hydrochloride salt? No, it is preferable to start with the free base form of the amino ester. If you only have the hydrochloride salt, you will need to add an additional equivalent of base to neutralize the salt before adding the base required for the reaction itself (total of ~2.5 eq. of base).
-
My product is an oil, but the literature reports a solid. What should I do? An oily product often indicates the presence of impurities. Ensure purification by column chromatography is thorough. If the purified product is still an oil, try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization. The melting point of the pure compound is reported as 113-115 °C.[16]
-
How critical is the stereochemistry at the alpha-carbon? The reaction conditions described (using TEA or pyridine at 0°C to RT) are generally not harsh enough to cause significant epimerization at the alpha-carbon. The reaction occurs at the nitrogen atom and does not directly involve the chiral center.
References
- Grokipedia. Schotten–Baumann reaction.
- ResearchGate. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- Jie Jack Li. Schotten-Baumann Reaction. Cambridge University Press.
- Datapdf. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
- StackExchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate".
- BenchChem. Application of N-p-Tosylglycine in the Synthesis of Heterocyclic Compounds.
- J&K Scientific LLC. Schotten-Baumann Reaction.
- Royal Society of Chemistry. Microwave-assisted N-sulfonylation of amines.
- Wikipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
- Organic Syntheses. methyl 2-(2-acetylphenyl)acetate.
- Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673.
- Indian Journal of Chemistry. A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine.
- Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
- Beilstein Journal of Organic Chemistry. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- Arkivoc. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- BenchChem. Troubleshooting low yields in the tosylation of 2-piperidinemethanol.
- Polymers (Basel). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- Reddit. Isomerization during hydrolysis of a methyl ester.
- ResearchGate. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- SciSpace. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates.
- Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters.
- ResearchGate. Methyl ester hydrolysis.
- PrepChem.com. Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester.
- PrepChem.com. Synthesis of N-methyl-N-phenylglycine.
- Sigma-Aldrich. methyl 2-(4-methylbenzenesulfonamido)-2-phenylacetate.
- Master Organic Chemistry. Tosylates And Mesylates.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems.
- ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.
- ResearchGate. Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
- Molecules. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
- ChemicalBook. Methyl phenylacetate synthesis.
- MDPI. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions.
- MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
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- 12. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. methyl 2-(4-methylbenzenesulfonamido)-2-phenylacetate | 1233-56-3 [sigmaaldrich.com]
Technical Support Center: Purification of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Welcome to the technical support guide for the purification of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. This document is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges and provide robust, field-tested protocols to help you achieve high purity for this compound. Our approach is built on explaining the scientific principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My crude reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Answer: The presence of multiple spots is common. The identity of these impurities depends on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Phenylglycine methyl ester or 4-methylbenzenesulfonyl chloride may persist if the reaction has not gone to completion.
-
Hydrolyzed Sulfonyl Chloride: 4-methylbenzenesulfonic acid can form if the sulfonyl chloride starting material is exposed to moisture.[1] This impurity is highly polar and will typically remain at the baseline of the TLC plate.
-
Side-Reaction Products: Depending on the reaction conditions, transesterification could occur if other alcohols are present, leading to different ester byproducts.[2]
-
Solvent-Related Impurities: High-boiling solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may appear on analysis.[3]
A preliminary aqueous workup can help remove many of these impurities. Washing the organic layer with a mild base like sodium bicarbonate solution will remove acidic impurities such as 4-methylbenzenesulfonic acid, while a wash with dilute acid can remove any unreacted amine starting material.[4]
Question: I'm experiencing significant product loss and a low overall yield after my purification. What are the most common reasons?
Answer: Low yield is a frequent challenge. The primary causes include:
-
Incomplete Extraction: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (at least 3x) to fully recover the product from the aqueous layer.[5]
-
Loss During Aqueous Washes: While necessary, aggressive or excessive washing can lead to product loss, especially if there is partial solubility in the aqueous phase. Using a saturated sodium chloride solution (brine) for the final wash can help reduce the solubility of the organic product in the aqueous layer and minimize this loss.[6]
-
Improper Recrystallization Technique: Choosing a solvent in which the compound is too soluble at room temperature will result in poor recovery. Similarly, cooling the crystallization mixture too rapidly can trap impurities and lower the isolated yield of pure product.[7]
-
Degradation on Silica Gel: While generally stable, some sensitive compounds can degrade during prolonged contact with the acidic surface of standard silica gel. This is less of a concern for this specific molecule but should be considered if all other causes are ruled out.
Question: My compound is streaking badly on the silica gel column, making separation impossible. How can I resolve this?
Answer: Streaking is a classic sign of an undesirable interaction between your compound and the stationary phase. For this compound, the weakly acidic proton on the sulfonamide nitrogen (N-H) is the likely culprit. This acidic proton can interact strongly with the slightly acidic silica gel surface, leading to poor peak shape.
To mitigate this, you can modify the mobile phase:
-
Add a Small Amount of Acid: Including 0.1-1% acetic acid in your eluent can protonate the silica surface silanol groups, reducing their interaction with your compound.
-
Add a Small Amount of Base: Alternatively, adding 0.1% triethylamine (NEt3) to the eluent can deprotonate the acidic proton on your molecule, preventing it from "sticking" to the silica.[8] This is often very effective for nitrogen-containing compounds.
Question: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too quickly.
Here are some corrective actions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to create a more dilute solution before allowing it to cool slowly again.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: Your chosen solvent may not be optimal. Try a different solvent or a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until the solution becomes cloudy).[9]
Detailed Purification Protocols
Method 1: Flash Column Chromatography
This is the most reliable method for separating the target compound from impurities with different polarities.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane (DCM) is often a good choice.[3] Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column in your desired eluent system. A common choice is a mixture of hexanes and ethyl acetate.
-
Elution:
-
Load the prepared sample onto the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).[5]
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% Ethyl Acetate) to elute the product. This gradient approach generally provides the best separation.[8]
-
Troubleshooting Tip: If streaking is observed on the analytical TLC, add 0.1% triethylamine to the eluent mixture.[8]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Data Presentation: Suggested Chromatography Solvent Systems
| System | Ratio (v/v) | Comments |
|---|---|---|
| Hexane / Ethyl Acetate | Gradient from 90:10 to 70:30 | A standard system effective for this polarity range.[5] |
| Dichloromethane / Methanol | 98:2 | Use for more polar impurities, but can be difficult to optimize.[3] |
| Hexane / Acetone | Gradient from 90:10 to 80:20 | Acetone is more polar than ethyl acetate and offers different selectivity.[9] |
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying large quantities of material when the product is already relatively pure (>90%). The key is selecting an appropriate solvent.[7]
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts in different solvents to find the best candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Add more solvent in small portions if needed.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation: Suggested Recrystallization Solvents
| Solvent System | Type | Comments |
|---|---|---|
| Ethanol or Isopropanol | Single Solvent | Good general-purpose polar solvents. |
| Ethyl Acetate / Hexanes | Two-Solvent | Dissolve in hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly.[9] |
| Acetone / Water | Two-Solvent | For more polar compounds. Dissolve in acetone and add water as the anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound? A1: For initial purification of a crude reaction mixture, flash column chromatography is superior as it can separate multiple components effectively. If you have a large batch of material that is already reasonably pure, recrystallization is a more efficient and scalable method for final purification.
Q2: How does the acidic N-H proton on the sulfonamide group affect purification? A2: The sulfonamide proton is weakly acidic (pKa ~10). This has two main implications:
-
Chromatography: As discussed in the troubleshooting section, it can cause streaking on silica gel.[8]
-
Acid-Base Extraction: It allows for a potential purification strategy where the compound is dissolved in an aqueous base (like dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[10]
Q3: How can I definitively confirm the purity of my final product? A3: A combination of methods is recommended for confirming purity:
-
TLC: A single spot in multiple eluent systems is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks is a strong confirmation of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both purity information (LC trace) and mass confirmation (MS data).
-
Melting Point: A sharp, well-defined melting point that matches the literature value indicates high purity.
Q4: Are there any stability concerns I should be aware of during purification? A4: this compound is generally a stable compound. The sulfonamide bond is very robust. However, the methyl ester group could potentially undergo hydrolysis to the corresponding carboxylic acid if exposed to strong acidic or basic conditions for prolonged periods at elevated temperatures. Standard workup and purification conditions are typically not harsh enough to cause significant degradation.[11]
Visualizations: Workflows and Logic Diagrams
Below are diagrams illustrating the decision-making process for purification and troubleshooting.
Caption: High-level decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common flash chromatography issues.
References
-
dl-PHENYLGLYCINE. Organic Syntheses, Coll. Vol. 2, p.489 (1943); Vol. 13, p.84 (1933).
-
Design and Application of Intramolecular Vinylogous Michael Reaction for the Construction of 2-Alkenyl Indoles - Supporting Information. Royal Society of Chemistry.
-
BRD4/CBP M&M - Supporting Information. The Royal Society of Chemistry.
-
4-METHYL-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses, Vol. 87, p.231 (2010).
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis (2022).
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry (2010).
-
Which sample solvents work best with normal-phase flash column chromatography? Biotage.
-
Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem.
-
Troubleshooting common issues in sulfonamide bond formation. BenchChem.
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Technical Support Center: Stability and Storage of Tos-Gly-OMe
Welcome to the technical support guide for N-α-p-Tosyl-L-glycine methyl ester (Tos-Gly-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage conditions of this compound. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal long-term storage conditions for lyophilized Tos-Gly-OMe powder?
For long-term stability, lyophilized Tos-Gly-OMe should be stored at -20°C.[1][2] Some sources suggest that storage at temperatures as low as -80°C is preferable for extended periods.[2] It is crucial to store the powder in a tightly sealed container to protect it from moisture, as its presence can significantly decrease long-term stability.[1][3] Additionally, protecting the compound from light is advisable.[1]
Q2: How should I handle the vial of lyophilized Tos-Gly-OMe when taking a sample?
To prevent condensation and moisture absorption, it is essential to allow the vial to equilibrate to room temperature in a desiccator before opening it.[1][3] Once the vial is open, weigh out the desired amount of powder quickly to minimize exposure to atmospheric moisture.[4] After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing it tightly.[1]
Q3: Can I store Tos-Gly-OMe at room temperature?
While some suppliers indicate that Tos-Gly-OMe can be sealed and stored in a dry environment at room temperature, this is generally not recommended for long-term storage.[5] Lyophilized peptides are typically stable at room temperature for weeks to months, but for optimal long-term stability, storage at -20°C or below is recommended.[1]
Solutions and Solvents
Q4: What is the recommended procedure for preparing a stock solution of Tos-Gly-OMe?
When preparing a stock solution, it is advisable to create a concentration higher than what is required for your experiment. The choice of solvent will depend on the specific experimental requirements. For many peptide derivatives, sterile distilled water or dilute acetic acid can be suitable initial solvents. If solubility is an issue, other organic solvents may be necessary.
Q5: How should I store solutions of Tos-Gly-OMe?
The shelf-life of peptides and their derivatives in solution is limited. For short-term storage (up to a week), solutions can generally be kept at 4°C. However, for longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C or below.[3] This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Using sterile buffers at a pH of 5-6 can also help to prolong the storage life of the solution.
Q6: Are there any specific pH considerations for storing Tos-Gly-OMe solutions?
Yes, exposure to pH levels above 8 should be avoided as it can promote degradation. If it is necessary to work with solutions at a pH greater than 8, they should be kept chilled and frozen when not in use. Acidic solutions, typically in the pH range of 4-6, are often preferred for storing peptide solutions as they can reduce the risk of aggregation and certain types of degradation.[2] For instance, some p-nitroanilide (pNA) peptide substrates are stable for over a year when stored as a frozen solution at pH 4.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Tos-Gly-OMe due to improper storage. | Ensure the lyophilized powder is stored at -20°C or below in a tightly sealed, desiccated container.[1][2] For solutions, aliquot and freeze at -20°C or below, avoiding repeated freeze-thaw cycles.[1] |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the manufacturer's datasheet for recommended solvents. If not available, start with sterile distilled water or a dilute acid. Sonication in a water bath may aid in dissolving larger particles, but avoid excessive heating.[3] |
| Loss of activity in solution over time | Hydrolysis of the methyl ester or other degradation pathways. | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, use sterile buffers at pH 5-6 and store frozen in aliquots.[4] |
| Visible changes in the lyophilized powder (e.g., clumping) | Moisture absorption. | Store the powder in a desiccator and always allow the vial to warm to room temperature before opening.[1][3] Discard if significant changes in appearance are observed. |
Experimental Protocols
Protocol 1: Proper Handling and Weighing of Lyophilized Tos-Gly-OMe
-
Transfer the sealed vial of lyophilized Tos-Gly-OMe from cold storage (e.g., -20°C) to a desiccator at room temperature.
-
Allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation upon opening.[1]
-
In a controlled environment with low humidity, quickly open the vial and weigh the desired amount of powder using a calibrated analytical balance.
-
Immediately after dispensing, purge the vial with a gentle stream of an inert gas (e.g., nitrogen or argon).[1]
-
Tightly reseal the vial, wrap the cap with parafilm for extra security, and return it to the recommended cold storage conditions.
Protocol 2: Preparation and Storage of a Stock Solution
-
Based on the desired final concentration, calculate the required mass of Tos-Gly-OMe and the volume of solvent.
-
Add the appropriate solvent (e.g., sterile distilled water, dilute acetic acid, or an organic solvent as specified for your application) to the weighed powder.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.[3] Avoid excessive heating during this process.
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
For short-term storage (up to one week), store the aliquots at 4°C. For longer-term storage, store them at -20°C or -80°C.[4]
Visualizing Stability Concepts
Decision Tree for Tos-Gly-OMe Handling
Caption: Decision tree for proper handling and storage of Tos-Gly-OMe.
Factors Affecting Tos-Gly-OMe Stability
Caption: Key environmental factors influencing the stability of Tos-Gly-OMe.
References
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]
-
How to Store Peptides | Best Practices for Researchers. (n.d.). Peptide Sciences. Retrieved from [Link]
Sources
Technical Support Center: TLC Analysis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate Synthesis
This guide provides in-depth technical support for researchers and drug development professionals monitoring the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate via Thin Layer Chromatography (TLC). We will move beyond basic procedures to address the nuances of this specific reaction, focusing on proactive problem-solving and robust data interpretation.
The synthesis involves the reaction of Methyl 2-amino-2-phenylacetate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. TLC is a critical tool to monitor the consumption of the starting amine and the formation of the desired sulfonamide product.
Part 1: Core Experimental Workflow & Interpretation
Monitoring this reaction requires a systematic approach to TLC. The following protocol is designed to provide clear, interpretable results.
Detailed TLC Protocol
-
Plate Preparation :
-
Sample Preparation & Spotting :
-
Prepare dilute solutions (approx. 1%) of your starting material (Methyl 2-amino-2-phenylacetate) and your reaction mixture in a suitable solvent like ethyl acetate or dichloromethane[3].
-
Using a capillary tube, apply a small, concentrated spot of the SM solution to the 'SM' lane[3].
-
Spot the 'RXN' lane with the reaction mixture.
-
For the 'CO' lane, first spot the SM solution, and then, using the same capillary, spot the RXN mixture directly on top of the SM spot. Allow the solvent to dry between applications[4]. The co-spot is a critical internal standard for validating the separation.
-
-
Development :
-
Prepare a mobile phase of 30:70 Ethyl Acetate/Hexane in a developing chamber. Add a piece of filter paper to saturate the chamber atmosphere, which ensures a uniform solvent front[1].
-
Place the spotted TLC plate vertically in the chamber, ensuring the baseline is above the solvent level[2][5]. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil[2].
-
-
Visualization & Analysis :
-
Examine the dried plate under short-wave UV light (254 nm)[6][7]. Both the starting material and the tosylated product contain aromatic rings and should be UV-active, appearing as dark spots. Circle the spots lightly with a pencil.
-
Next, prepare a ninhydrin staining solution. Dip the plate in the stain or spray it evenly, then gently heat it with a heat gun until colored spots appear[1][7].
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Visual Workflow for Reaction Monitoring
Caption: Standard workflow for TLC analysis of the sulfonamide synthesis.
Interpreting the Results
The key to this analysis is understanding the polarity change. The starting amino ester is significantly more polar than the N-tosylated product. Therefore, the product will have a higher Rf value.
| Compound | Expected Rf (30:70 EtOAc/Hexane) | UV (254 nm) | Ninhydrin Stain |
| Methyl 2-amino-2-phenylacetate (SM) | ~ 0.2 - 0.3 | Yes (Dark Spot) | Yes (Purple/Blue Spot) [8] |
| Product (Sulfonamide) | ~ 0.5 - 0.6 | Yes (Dark Spot) | No Reaction |
| p-Toluenesulfonyl Chloride (TsCl) | ~ 0.7 - 0.8 | Yes (Dark Spot) | No Reaction |
-
Successful Reaction: The 'RXN' lane will show a strong new spot corresponding to the product's Rf and a diminished or absent SM spot. The new product spot will be UV-active but will NOT stain with ninhydrin. The 'SM' lane will show a UV-active spot that DOES stain purple with ninhydrin.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system (mobile phase)?
The ideal mobile phase should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.7. A 30:70 mixture of Ethyl Acetate/Hexane is a good starting point.
-
If spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of ethyl acetate[5].
-
If spots are too high (high Rf), your eluent is too polar. Decrease the proportion of ethyl acetate[5].
Q2: Why is my starting amino ester spot streaking?
Streaking is common for amines on silica gel plates[3]. This happens because the basic amine group interacts strongly with the acidic silica gel.
-
Solution 1 (Recommended): Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase. This base will neutralize the acidic sites on the silica, leading to sharper, rounder spots[5].
-
Solution 2: Ensure your sample is not too concentrated. Overloading the plate is a common cause of streaking[3][9].
Q3: How do I definitively confirm the identity of the product spot?
The co-spot (CO) lane is your primary tool for this. If the reaction is complete, the co-spot lane should look like a "snowman" or two clearly distinct spots under UV light—one at the Rf of the starting material and a new one at the Rf of the product[4]. After ninhydrin staining, only the lower spot in the co-spot lane should turn purple, confirming the upper spot is the new, non-amine product.
Q4: Is the ninhydrin stain mandatory if I can see spots under UV?
Yes, for this reaction, it is highly recommended. UV light shows all aromatic compounds, but it doesn't differentiate between the starting amine and the product based on functional groups[2]. Ninhydrin specifically reacts with the primary amine of the starting material[1][8]. This provides unequivocal evidence that the amine has been consumed and converted into the sulfonamide, which will not stain.
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered during the TLC analysis of this reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| All spots remain on the baseline (Rf ≈ 0) | 1. Eluent is not polar enough. [5] 2. Plate was spotted below the solvent level in the chamber. | 1. Increase the polarity of the mobile phase. Try 50% Ethyl Acetate/Hexane. 2. Re-run the TLC, ensuring the baseline is well above the solvent level in the chamber[3]. |
| All spots run with the solvent front (Rf ≈ 1) | 1. Eluent is too polar. [5] | 1. Decrease the polarity of the mobile phase. Try 15% Ethyl Acetate/Hexane. |
| Spots are elongated or "streaky" | 1. Sample is too concentrated (overloaded). [3][9] 2. Starting amine is interacting with acidic silica.[5] 3. High-boiling point reaction solvent (e.g., DMF, DMSO) is present. | 1. Dilute your sample and re-spot. 2. Add 0.5% triethylamine to your mobile phase to improve spot shape[5]. 3. After spotting the plate, place it under high vacuum for a few minutes before developing to remove residual solvent[4]. |
| Spots are not well-separated (overlapping) | 1. Incorrect solvent system polarity. [4] | 1. Systematically vary the solvent ratio (e.g., 20%, 30%, 40% EtOAc) to find the optimal separation. 2. Try a different solvent system, such as Dichloromethane/Methanol, if EtOAc/Hexane fails to provide resolution. |
| No spots are visible under UV or after staining | 1. Sample is too dilute. [5] 2. The reaction has not worked, and no starting material or product is present. 3. Volatile compounds may have evaporated from the plate. | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between each application[5]. 2. Verify your reaction setup and reagents. 3. This is less likely for these specific compounds but can be a factor for more volatile molecules[5]. |
| Unexpected spots appear on the plate | 1. Formation of byproducts. 2. Contamination from glassware or solvents. 3. Decomposition of material on the silica plate[4]. | 1. Characterize the byproducts. A common byproduct could be the hydrolyzed tosyl chloride (p-toluenesulfonic acid), which would be very polar and likely remain at the baseline. 2. Ensure all equipment is clean. 3. To check for on-plate decomposition, run a 2D TLC[4]. |
Troubleshooting Decision Flowchart
Caption: A decision-making flowchart for troubleshooting common TLC issues.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Royal Society of Chemistry. Supporting Information for Design and Application of Intramolecular Vinylogous Michael Reaction. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
Sources
- 1. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Work-up and Purification of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up and purification stages of this N-tosylation reaction. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges, ensuring high purity and optimal yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up. Each point details potential causes and provides actionable solutions.
Question 1: My final product is a persistent oil and fails to crystallize. What are the likely causes and remedies?
Answer: "Oiling out" instead of crystallizing is a common sign of impurities that disrupt the crystal lattice formation. The primary culprits are typically residual starting materials or byproducts from the reaction and work-up.
-
Cause A: Unreacted p-Toluenesulfonyl Chloride (TsCl): TsCl is an oily solid at room temperature and can prevent your product from solidifying.
-
Analysis: This is likely if the basic wash during the work-up was insufficient in duration, concentration, or mixing intensity.
-
Solution: Re-dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and re-wash with a saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30-60 minutes to ensure complete hydrolysis and neutralization of any remaining TsCl.
-
-
Cause B: Presence of p-Toluenesulfonic Acid: If TsCl hydrolyzes in the reaction flask or during work-up without being neutralized, the resulting p-toluenesulfonic acid can contaminate the product.
-
Analysis: This byproduct is highly polar and should be removed by a basic wash. Inadequate washing is the root cause.
-
Solution: Perform a thorough wash with NaHCO₃ solution as described above. This will convert the sulfonic acid into its sodium salt, rendering it soluble in the aqueous layer.
-
-
Cause C: Residual Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate, dichloromethane) can result in an oily product.
-
Solution: After drying the crude product under reduced pressure (e.g., on a rotary evaporator), place it under a high vacuum for several hours to remove trace solvents. Gentle heating (e.g., 30-40°C) can aid this process, but care must be taken to avoid melting the product if its melting point is low.
-
-
Cause D: Hydrolysis of the Methyl Ester: Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2] This introduces a significant impurity.
-
Analysis: The presence of the carboxylic acid can be detected by techniques like NMR or LC-MS.
-
Solution: Prevention is key. Ensure work-up steps, particularly acid/base washes, are performed quickly and at room temperature. If hydrolysis has occurred, purification via column chromatography may be necessary to separate the desired ester from the more polar carboxylic acid.
-
Question 2: My yield is significantly lower than expected. Where could I have lost my product?
Answer: Low yield is a frequent issue that can stem from several stages of the synthesis and work-up.[3][4]
-
Cause A: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before initiating the work-up, always monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the starting material spots/peaks to the product to ensure the starting amine has been fully consumed.
-
-
Cause B: Product Loss During Extraction: The product itself, a sulfonamide, has an acidic N-H proton. Using a strong base (like NaOH) for washing can deprotonate the sulfonamide, forming a sodium salt that is soluble in the aqueous layer, leading to significant product loss.[5]
-
Solution: Use a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃) for the wash. These are basic enough to neutralize acidic byproducts like p-toluenesulfonic acid and excess HCl (if used) but are generally not strong enough to deprotonate the sulfonamide product extensively. Always check the pH of the aqueous layer; it should be around 8-9.
-
-
Cause C: Formation of Emulsions: A stable emulsion during liquid-liquid extraction can trap the product in the interfacial layer, making separation difficult and reducing yield.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of Celite or glass wool can be effective. In stubborn cases, centrifugation may be required.
-
Question 3: My final product's NMR spectrum shows contamination with unreacted Methyl 2-amino-2-phenylacetate. How can this be removed?
Answer: This indicates an insufficient acid wash during the work-up. The starting material is a basic amine and should be removed by converting it into a water-soluble salt.
-
Solution: Re-dissolve the crude product in an organic solvent and wash it with a dilute acid, such as 1 M hydrochloric acid (HCl). The HCl will protonate the amino group of the starting material, forming the corresponding ammonium salt, which will partition into the aqueous layer. Follow this with a NaHCO₃ wash to remove any residual acid before drying and concentrating.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of each washing step in the work-up?
A1: Each wash is designed to remove a specific class of impurities.
-
Dilute Acid Wash (e.g., 1 M HCl): Removes residual basic compounds, primarily any unreacted starting amine (Methyl 2-amino-2-phenylacetate) or the amine base catalyst (e.g., triethylamine, pyridine).
-
Saturated Sodium Bicarbonate Wash (NaHCO₃): This is a mild base used to neutralize and remove acidic impurities. Its primary roles are to quench any remaining p-toluenesulfonyl chloride by hydrolysis and to remove the resulting p-toluenesulfonic acid as its water-soluble sodium salt.[6][7]
-
Brine Wash (Saturated NaCl): This step does not primarily remove impurities. Instead, it reduces the solubility of the organic solvent in the aqueous layer and helps to draw dissolved water out of the organic layer, making the subsequent drying step more efficient.
Q2: How do I select an optimal solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Recrystallization Solvent Selection Guide
| Solvent System | Suitability for N-Tosyl Amino Acid Esters | Rationale & Tips |
| Ethanol/Water | Often Excellent | The product is typically soluble in hot ethanol. Water is then added dropwise as an anti-solvent until the solution becomes cloudy (the cloud point). Re-heating to clarify and then slow cooling yields crystals. |
| Ethyl Acetate/Hexanes | Very Common | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the cloud point is reached. This system is effective for moderately polar compounds.[9] |
| Toluene | Good for Aromatic Compounds | Toluene can be an excellent choice as the aromatic rings in the solvent can interact favorably with the aromatic rings in your product, often leading to well-formed crystals. |
| Isopropanol | Good Alternative to Ethanol | Similar properties to ethanol but can sometimes offer different solubility profiles that may be advantageous for purification. |
Q3: What is the mechanism behind quenching unreacted tosyl chloride with a bicarbonate solution?
A3: p-Toluenesulfonyl chloride is susceptible to hydrolysis, a reaction where it reacts with water to form p-toluenesulfonic acid and hydrochloric acid. This process is accelerated under basic conditions. The bicarbonate ion (HCO₃⁻) acts as a base to neutralize the acidic products (HCl and the sulfonic acid), driving the hydrolysis to completion and ensuring their removal from the organic layer as water-soluble salts.[4]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Work-up
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was run in a solvent like dichloromethane (DCM) or ethyl acetate, proceed to the next step. If in a solvent like THF or acetonitrile, dilute the mixture with an equal volume of ethyl acetate.
-
Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel gently, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake and vent. A slight pressure buildup from CO₂ evolution may occur. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove bulk water. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Workflow Visualization: Liquid-Liquid Extraction
The following diagram illustrates the decision-making and material flow during the extraction process.
Caption: Workflow for the extractive work-up of the sulfonamide synthesis.
References
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Askalaf, E. (n.d.). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Analytical Letters.
- Organic Syntheses. (n.d.). dl-Phenylglycine.
- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?.
- BenchChem. (2025).
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Goessmann, T., & Schmidt, T. C. (2006). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction.
- Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate".
- ChemicalBook. (n.d.). Methyl phenylacetate synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Patsnap. (2022). Synthesis method of methyl phenylacetate.
- Google Patents. (n.d.). Method for preparing methyl 2-diphenylmethylsulfinylacetate.
- Bekele, E. T., et al. (2023). Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples.
- PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.
- Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
- ResearchGate. (2008). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Google Patents. (n.d.). Hydrolysis of methyl acetate.
- MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- PubMed. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1.
- ResearchGate. (n.d.). Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate.
- Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
- Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from Stanford School of Earth, Energy & Environmental Sciences.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Reagents & Solvents [chem.rochester.edu]
"avoiding over-methylation in sulfonamide synthesis"
Technical Support Center: Sulfonamide Synthesis
A Senior Application Scientist's Guide to Preventing Over-Methylation
Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and critical challenge in sulfonamide synthesis: over-methylation. As a key functional group in numerous pharmaceuticals, precise control over the synthesis of sulfonamides is paramount to ensure product purity, efficacy, and safety.[1][2] This center is designed to move beyond simple protocols, offering a deep dive into the causality behind reaction outcomes and providing robust, field-proven strategies to achieve selective mono-N-methylation.
Troubleshooting Guide: Diagnosing and Solving Over-Methylation
This section addresses specific issues encountered during sulfonamide N-methylation in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of di-methylated sulfonamide alongside my desired mono-methylated product. What are the primary chemical principles causing this?
Answer: The core of the issue lies in the reactivity of the mono-methylated intermediate. The nitrogen atom of a primary sulfonamide (R-SO₂NH₂) is acidic. When deprotonated by a base, it forms an anion that is nucleophilic enough to react with a methylating agent. However, after the first methylation, the resulting secondary sulfonamide (R-SO₂NHCH₃) still possesses an acidic proton. Deprotonation of this intermediate forms a new anion that can be equally, or sometimes even more, nucleophilic than the first, leading to a second methylation event to form the di-methylated byproduct (R-SO₂N(CH₃)₂).
Several factors exacerbate this issue:
-
Strong Bases: Potent bases like sodium hydride (NaH) or potassium hydroxide (KOH) can deprotonate both the primary and the mono-methylated secondary sulfonamide efficiently, creating a mixture of nucleophiles ready to react.[3]
-
Highly Reactive Methylating Agents: Aggressive electrophiles such as methyl iodide (MeI) or dimethyl sulfate (DMS) react very quickly and can be unselective, methylating both available sulfonamide anions.[3]
-
High Temperatures & Prolonged Reaction Times: Increased thermal energy and longer reaction durations provide more opportunities for the slower, second methylation to occur, especially after the primary sulfonamide has been consumed.
Question 2: How can I strategically select my base and methylating agent to favor mono-methylation?
Answer: Selectivity is achieved by creating reaction conditions where the first methylation is significantly faster than the second. This involves carefully tuning the reactivity of both the nucleophile (the sulfonamide anion) and the electrophile (the methylating agent).
-
Base Selection: The choice of base is critical. Instead of strong, irreversible bases, opt for milder options that can modulate the concentration and reactivity of the sulfonamide anion. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a mild and effective base for promoting selective mono-N-methylation of amides and sulfonamides.[3] Other suitable organic bases include 1,8-Diazabicycloundec-7-ene (DBU).[3]
-
Methylating Agent Selection: While highly reactive agents are fast, they are often the cause of over-methylation. Consider alternatives that offer more controlled reactivity. For instance, trimethyl phosphate (TMP) in combination with a mild base like Ca(OH)₂ can provide efficient methylation under gentler conditions.[4] N,N-dimethylformamide dimethylacetal (DMF-DMA) is another reagent investigated for selective methylation of NH-containing groups.[5]
The following table provides a comparative overview of common methylating agents:
| Methylating Agent | Formula | Typical Reactivity | Selectivity Profile | Key Considerations |
| Methyl Iodide | CH₃I | Very High | Low; prone to over-methylation | Highly reactive, volatile, and toxic. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Low; prone to over-methylation | Highly toxic and corrosive; handle with extreme caution.[3] |
| Trimethyl Phosphate | (CH₃)₃PO₄ | Moderate | Good to Excellent | Less toxic; often requires higher temperatures but offers better control.[4] |
| Diazomethane | CH₂N₂ | Very High | Good | Highly efficient but explosive and toxic; requires specialized handling.[3] |
| N,N-Dimethylformamide dimethylacetal | C₅H₁₃NO₂ | Moderate | Good | Suitable for various NH-containing heterocycles and sulfonamides.[5] |
Question 3: Beyond reagents, what reaction parameters can I adjust to suppress the formation of the di-methylated byproduct?
Answer: Fine-tuning the reaction conditions is a powerful way to control selectivity.
-
Temperature Control: Lowering the reaction temperature is a fundamental strategy to prevent over-methylation.[3] Running the reaction at 0 °C or even lower can significantly slow down the second methylation step, allowing the reaction to be stopped after the primary sulfonamide has been selectively converted.
-
Stoichiometry and Addition Rate: Use a precise 1:1 molar ratio of the sulfonamide to the methylating agent. To further enhance control, add the methylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile, ensuring it preferentially reacts with the more abundant primary sulfonamide anion before significant amounts of the mono-methylated product can react again.
-
Solvent Choice: The solvent can influence the solubility of the sulfonamide salts and the overall reaction rate. Aprotic polar solvents like DMF or acetonitrile are common, but you should ensure your chosen solvent is anhydrous, as water can hydrolyze sulfonyl chlorides if they are used as starting materials or intermediates.[6][7]
The interplay of these parameters is summarized below:
| Parameter | To Increase Mono-Selectivity | Rationale |
| Temperature | Decrease (e.g., 0 °C to RT) | Reduces the rate of the second, typically slower, methylation reaction. |
| Base Strength | Use a milder base (e.g., Cs₂CO₃) | Avoids complete deprotonation of the mono-methylated intermediate. |
| Reagent Addition | Add methylating agent slowly | Maintains a low concentration of the electrophile, favoring reaction with the primary sulfonamide. |
| Reaction Time | Monitor closely and quench promptly | Prevents the reaction from proceeding to the di-methylated product after the starting material is consumed. |
Visualizing the Process
To better understand the chemical challenge and the strategic approach to solving it, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction pathway showing desired mono-methylation and undesired over-methylation.
Caption: A logical workflow for troubleshooting over-methylation in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is avoiding over-methylation so critical in drug development?
A: In pharmaceutical manufacturing, product purity is non-negotiable. The di-methylated byproduct is an impurity that can be difficult to separate from the desired mono-methylated active pharmaceutical ingredient (API) due to similar polarities. This impurity can affect the drug's efficacy, introduce toxicity, or alter its pharmacokinetic profile.[8] Regulatory agencies require stringent control over all potential impurities, making selective synthesis a critical goal from both a safety and a cost perspective.
Q2: How can I reliably detect and quantify the level of over-methylation in my reaction mixture?
A: The most effective techniques for monitoring this reaction are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] These methods can separate the starting material, mono-methylated product, and di-methylated byproduct, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable; the proton (¹H) NMR will show distinct signals for the N-H proton (in the starting material and mono-methylated product) and the N-CH₃ protons, with characteristic shifts and integrations that allow for ratio determination.
Q3: What if over-methylation is unavoidable? What are the best strategies for purification?
A: While prevention is ideal, purification may be necessary. Recrystallization can be an effective method if there is a sufficient difference in solubility between the mono- and di-methylated products.[6][11] Column chromatography on silica gel is the most common and versatile method. Careful selection of the eluent system is required to achieve good separation, as the two products often have very close Rf values. A shallow solvent gradient is typically recommended.
Experimental Protocols
Protocol 1: Selective Mono-N-Methylation Using Cesium Carbonate
This protocol provides a general methodology for achieving selective mono-methylation, emphasizing the use of a mild base and controlled conditions.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.) to a flask containing anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add the methylating agent (e.g., methyl iodide, 1.05 eq.) dropwise to the cooled suspension over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.
-
Quenching: Once the starting material is consumed (or conversion has stalled), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to isolate the pure mono-methylated sulfonamide.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Sampling: Using a glass capillary or syringe, carefully extract a small aliquot (approx. 5-10 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. This will stop the reaction and dilute the sample to a suitable concentration for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the LC-MS system. Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components. Monitor the masses corresponding to the starting material, mono-methylated product, and di-methylated byproduct.[9]
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- BenchChem. (2025).
-
Tang, Y., & Yu, B. (2022). A general and practical method for O-, N-, and S-methylation using trimethyl phosphate and Ca(OH)2. Synthesis, 54(10), 2373-2390. [Link]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
-
Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. (2025). ResearchGate. [Link]
- BenchChem. (2025).
- Martin, G. J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
Boison, J. O. (1992). Methods for the Determination of Sulphonamides in Meat. Journal of Chromatography B: Biomedical Sciences and Applications, 624(1-2), 425-437. [Link]
-
Thorat, S. A., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 585-590. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for the determination of sulphonamides in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a compound of interest in synthetic and medicinal chemistry.
Molecular Structure and Predicted NMR Analysis
The structure of this compound combines a phenylglycine methyl ester core with a tosyl protecting group. This arrangement gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl and tosyl groups, the methine proton, the sulfonamide proton, and the two methyl groups.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Phenyl-H | 7.2-7.4 | Multiplet | 5H | Aromatic protons of the unsubstituted phenyl ring. |
| Tosyl-H (ortho to SO₂) | ~7.7 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| Tosyl-H (meta to SO₂) | ~7.3 | Doublet | 2H | Aromatic protons meta to the sulfonyl group. |
| α-CH | ~5.0 | Doublet | 1H | The methine proton is coupled to the adjacent NH proton and is deshielded by the phenyl and ester groups. |
| NH | ~8.0-9.0 | Doublet | 1H | The sulfonamide proton is acidic and its chemical shift can be concentration and solvent dependent. |
| OCH₃ (Ester) | ~3.7 | Singlet | 3H | Methyl protons of the ester group. |
| CH₃ (Tosyl) | ~2.4 | Singlet | 3H | Methyl protons of the tosyl group. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show a greater number of signals, with the aromatic carbons spread over a wide range and distinct signals for the carbonyl, methine, and methyl carbons.
| Assignment | Predicted Chemical Shift (ppm) | Justification |
| C=O (Ester) | ~170 | Typical chemical shift for an ester carbonyl carbon. |
| Phenyl-C (ipso) | ~135 | Quaternary carbon of the phenyl ring attached to the α-carbon. |
| Phenyl-C | ~128-130 | Aromatic carbons of the phenyl ring. |
| Tosyl-C (ipso) | ~144 | Quaternary carbon of the tosyl group attached to the sulfur atom. |
| Tosyl-C (para to SO₂) | ~138 | Quaternary carbon of the tosyl group bearing the methyl group. |
| Tosyl-C | ~127-130 | Aromatic carbons of the tosyl group. |
| α-C | ~60 | The methine carbon is shifted downfield due to the attachment of the nitrogen and phenyl groups. |
| OCH₃ (Ester) | ~53 | Carbon of the ester methyl group. |
| CH₃ (Tosyl) | ~21 | Carbon of the tosyl methyl group. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare them with the experimental NMR data of methyl phenylacetate and p-toluenesulfonamide.
Methyl Phenylacetate
This compound represents the core structure of the phenylacetate portion of our target molecule.
Experimental ¹H NMR Data (90 MHz, CDCl₃) :
-
7.30 ppm (m, 5H): Aromatic protons of the phenyl ring.[1]
-
3.65 ppm (s, 2H): Methylene protons (α-CH₂).
-
3.60 ppm (s, 3H): Methyl ester protons (OCH₃).[1]
Experimental ¹³C NMR Data (15.09 MHz, CDCl₃) :
-
171.8 ppm: Carbonyl carbon (C=O).
-
134.3 ppm: Ipso-carbon of the phenyl ring.
-
129.3, 128.5, 127.0 ppm: Aromatic carbons.
-
52.1 ppm: Methyl ester carbon (OCH₃).
-
41.4 ppm: Methylene carbon (α-CH₂).
Analysis: The chemical shifts of the phenyl and methyl ester protons and carbons in methyl phenylacetate provide a strong baseline for our predictions. In our target molecule, the substitution of one of the α-hydrogens with the tosylamino group is expected to cause a significant downfield shift of the remaining α-proton and the α-carbon due to the electron-withdrawing nature of the sulfonamide.
p-Toluenesulfonamide
This molecule provides the spectral data for the 4-methylphenylsulfonamido (tosyl) group.
Experimental ¹H NMR Data (90 MHz, DMSO-d₆) :
-
7.58 ppm (d, 2H): Aromatic protons ortho to the SO₂NH₂ group.
-
7.24 ppm (d, 2H): Aromatic protons meta to the SO₂NH₂ group.
-
7.13 ppm (s, 2H): Amide protons (NH₂).
-
2.32 ppm (s, 3H): Methyl protons (CH₃).[2]
Analysis: The distinct signals for the aromatic protons of the tosyl group, clearly separated into two doublets, are a key feature we expect to see in the spectrum of our target molecule. The chemical shift of the methyl group at ~2.3-2.4 ppm is also a characteristic feature.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire their own data, the following protocol outlines a standard procedure for ¹H and ¹³C NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift of each peak in both the ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR data for this compound. By leveraging the experimental data of its constituent fragments, we have constructed a detailed and reliable spectral interpretation. This approach not only offers valuable insights into the expected NMR characteristics of the target molecule but also serves as an educational tool for researchers on the power of comparative NMR analysis. The provided experimental protocol further equips scientists with the necessary methodology to acquire and interpret their own high-quality NMR data, a critical skill in the pursuit of chemical discovery and innovation.
References
-
PubChem. Methyl phenylacetate. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization and quantification of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a sulfonamide derivative of potential interest in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.
Introduction to this compound and its Analytical Significance
This compound is a sulfonamide-containing organic molecule. The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety are known for a wide range of biological activities.[1][2] Accurate and sensitive analytical methods are crucial for its identification, purity assessment, and quantification in various matrices during drug discovery and development. Mass spectrometry, often coupled with liquid chromatography, stands out as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[3][4][5]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of any small molecule.[6] For this compound, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Advantages for the Target Molecule | Disadvantages for the Target Molecule |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by creating a fine spray of charged droplets.[1][7] | High sensitivity for polar and semi-polar molecules. The target molecule's ester and sulfonamide groups make it amenable to protonation in positive ion mode. Minimal fragmentation in the source.[1] | Potential for ion suppression from matrix components.[8] May require careful sample cleanup. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte molecules.[8] | Suitable for less polar compounds that are not efficiently ionized by ESI. Can tolerate higher flow rates from the LC system. | Can sometimes induce more in-source fragmentation compared to ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[9][10] | High throughput capability and tolerance to some salts. Useful for direct tissue analysis or imaging mass spectrometry.[11] | Challenges with matrix interference in the low mass range and finding the optimal matrix for small molecules.[12][13] |
Expert Recommendation: For routine quantitative analysis of this compound in biological fluids or reaction mixtures, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to its high sensitivity and the molecule's chemical nature. APCI should be considered as a secondary option, especially if matrix effects are severe with ESI. MALDI is a specialized technique that would be most applicable in a drug distribution study using imaging mass spectrometry.
In-depth Look at Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and selective quantification. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD).
-
Collision-Induced Dissociation (CID): This technique involves the fragmentation of a selected precursor ion through collisions with an inert gas.[14] For sulfonamides, CID typically results in characteristic fragmentation patterns.[1][2][15]
-
Higher-Energy C-trap Dissociation (HCD): Associated with Orbitrap mass spectrometers, HCD is a CID technique that occurs in a higher-energy C-trap.[16][17][18] It often provides richer fragmentation spectra, including low-mass reporter ions.[19][20]
Predicted Fragmentation Pathway of this compound
Based on known fragmentation patterns of sulfonamides, the following pathway is predicted for the protonated molecule ([M+H]⁺) of this compound:
Caption: Predicted CID fragmentation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound.
Protocol 1: LC-MS/MS Analysis
This protocol is designed for the quantitative analysis of the target molecule in a complex matrix like plasma.
Caption: Workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard and the analyte to create calibration standards and quality control samples.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[21]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[22]
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Precursor ion (m/z 320.1) to a specific product ion (e.g., m/z 164.1).
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound with its own unique MRM transition.
-
-
Protocol 2: MALDI-TOF Analysis
This protocol is suitable for rapid screening or when analyzing samples directly from a surface.
Step-by-Step Methodology:
-
Matrix Selection and Preparation:
-
For small molecules like the target analyte, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices.[13]
-
Prepare a saturated solution of the chosen matrix in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
-
Sample Spotting:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.[10]
-
-
MALDI-TOF Mass Spectrometry:
-
Ionization: Use a nitrogen laser (337 nm).
-
Mode: Positive ion reflectron mode for higher resolution.
-
Calibration: Calibrate the instrument using a standard peptide mixture.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is important to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis.[25] | High sensitivity and selectivity. Provides structural information through fragmentation. Excellent for quantitative analysis in complex matrices.[23] | Higher initial instrument cost. Potential for matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unrivaled for de novo structure elucidation. Non-destructive. Quantitative NMR (qNMR) is a primary analytical method. | Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation for mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography followed by detection based on UV absorbance. | Robust, reliable, and widely available. Lower cost than MS. | Lower sensitivity and selectivity compared to MS. Co-eluting impurities can interfere with quantification. Requires the analyte to have a chromophore. |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical data, every protocol must be a self-validating system. This is achieved through:
-
System Suitability Tests: Before each analytical run, inject a standard solution to verify the performance of the LC-MS system (e.g., peak shape, retention time, and signal intensity).
-
Use of Internal Standards: An internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.[8]
-
Calibration Curves and Quality Controls: A calibration curve with a minimum of five non-zero standards should be prepared in the same matrix as the unknown samples. Quality control samples at low, medium, and high concentrations should be included to assess the accuracy and precision of the method.
-
Matrix Effect Evaluation: The impact of the sample matrix on the ionization of the analyte should be assessed during method development.[21]
Conclusion
The mass spectrometric analysis of this compound is a powerful approach for its characterization and quantification. By carefully selecting the ionization technique, optimizing the fragmentation conditions, and employing robust experimental protocols, researchers can obtain high-quality, reliable data. This guide provides the foundational knowledge and practical steps to develop and implement such methods, ensuring scientific integrity and accelerating drug discovery and development efforts.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Zou, H., Zhang, Q., Guo, Z., Guo, B., Zhang, Q., & Chen, X. (2002). Matrixes for Small Molecule Analysis Based on MALDI-MS. Angewandte Chemie International Edition, 41(4), 646-649. [Link]
-
Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996. [Link]
-
Yilmaz, H., & Yilmaz, H. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Separation Science Plus, 3(10). [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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A Comparative Guide to the FTIR Spectrum of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of sulfonamide-containing compounds. This document will delve into the theoretical basis for the expected spectral features, present a detailed experimental protocol for acquiring the spectrum, and compare the spectrum of the title compound with that of structurally related molecules to aid in spectral interpretation and compound verification.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in medicinal chemistry, combining the structural motifs of an amino acid derivative (phenylglycine methyl ester) and a sulfonamide (the tosyl group). The sulfonamide functional group is a cornerstone of a wide array of pharmaceuticals. Understanding the vibrational characteristics of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose.
The core structure incorporates several key functional groups, each with characteristic vibrational frequencies: a secondary sulfonamide (R-SO₂-NH-R'), a methyl ester (R-CO-O-CH₃), and two aromatic rings (a phenyl and a 4-methylphenyl group). The interplay of these groups results in a unique infrared spectrum that acts as a molecular fingerprint.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of the FTIR data, a standardized experimental procedure is paramount. The following protocol outlines the steps for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders.
Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample.
Materials:
-
This compound (solid powder)
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if available.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with methanol or isopropanol, then allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary, although for qualitative identification, this is often optional.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
The logical flow of this experimental setup is designed to isolate the vibrational characteristics of the target molecule by systematically eliminating contributions from the instrument and the surrounding environment.
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Tosyl, Boc, and Fmoc Strategies
In the precise world of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] The choice of a protecting group for the α-amino functionality of an amino acid dictates not only the reaction conditions for peptide coupling but also the overall synthetic strategy, including resin choice and side-chain protection schemes.[3][4] This guide provides an in-depth comparison of three pivotal amine-protecting groups: the robust p-toluenesulfonyl (Tosyl) group, as exemplified in molecules like Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, and the two titans of solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
This comparison is designed for the practicing researcher, moving beyond simple definitions to explore the causality behind experimental choices and provide actionable, field-proven insights into protocol selection.
The Contenders: An Overview
At the heart of this comparison lies the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others.[4][5] This principle is what allows for the controlled, stepwise assembly of complex molecules.[3] The Tosyl, Boc, and Fmoc groups offer distinct orthogonal sets, each with its own advantages and strategic applications.
-
p-Toluenesulfonyl (Tosyl, Ts): This sulfonyl-based group forms an exceptionally stable N-tosyl sulfonamide.[1][6] Its robustness makes it less of a temporary protecting group for iterative synthesis (like SPPS) and more of a permanent shield that is removed under specific, often harsh, reductive or strongly acidic conditions.[6][7] The molecule this compound is a classic example of an N-Tosyl protected amino acid ester.
-
tert-Butyloxycarbonyl (Boc): A carbamate-based group, Boc is the hallmark of the "Boc/Bzl" SPPS strategy.[8][9] Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), while remaining stable to bases, nucleophiles, and catalytic hydrogenation.[10][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This carbamate is the foundation of the modern "Fmoc/tBu" SPPS strategy.[12][13] In direct contrast to Boc, the Fmoc group is stable to acid but is readily cleaved by mild bases, typically a solution of piperidine in DMF.[14][15]
Head-to-Head Comparison: Performance & Properties
The choice between these protecting groups is a critical decision in synthetic planning. The following table summarizes their key characteristics to guide this selection process.
| Feature | N-Tosyl (Ts) | N-Boc | N-Fmoc |
| Chemical Class | Sulfonamide | Carbamate | Carbamate |
| Primary Lability | Strong Acid / Reduction[6][7] | Moderate Acid (e.g., TFA)[11][16] | Mild Base (e.g., Piperidine)[12][14] |
| Stability | Highly stable to acids, bases, and redox conditions.[1][6] | Stable to base, nucleophiles, and catalytic hydrogenation.[10][11] | Stable to acid; quasi-stable to catalytic hydrogenation.[17][18] |
| Orthogonality | Orthogonal to Fmoc and many other groups. Cleavage conditions are harsh and less compatible. | Fully orthogonal to Fmoc and Alloc groups.[10] | Fully orthogonal to acid-labile groups (Boc, tBu, Trt).[8][12] |
| Common Use Case | Robust protection in multi-step solution-phase synthesis.[1] | "Boc/Bzl" Solid-Phase Peptide Synthesis (SPPS).[9] | "Fmoc/tBu" Solid-Phase Peptide Synthesis (SPPS).[12][13] |
| Monitoring | TLC, LC-MS | Ninhydrin Test (Kaiser Test) after deprotection. | UV spectroscopy (monitoring Fmoc-adduct release).[12][15] |
| Potential Side Reactions | Difficult cleavage can lead to substrate degradation.[7] | t-butylation of sensitive residues (e.g., Trp, Met) by the t-butyl cation.[19] | Aspartimide formation in Asp-containing sequences; diketopiperazine formation at the dipeptide stage.[18] |
Mechanistic Insights & Strategic Implications
A deep understanding of the deprotection mechanisms is crucial for optimizing conditions and troubleshooting.
The Robustness of the N-Tosyl Group
The strength of the sulfur-nitrogen bond in a tosylamide makes it exceptionally resilient.[6] This stability is a double-edged sword. While it provides steadfast protection through numerous synthetic steps, its removal requires potent reagents like sodium in liquid ammonia, or refluxing with HBr and acetic acid, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][6]
Boc Deprotection: An Electrophilic Mechanism
The acid-catalyzed removal of the Boc group proceeds through a stabilized tert-butyl cation intermediate.[16][20]
Causality: The mechanism hinges on the formation of the stable tertiary carbocation. This electrophilic species can be problematic, potentially alkylating nucleophilic side chains like tryptophan or methionine.[19] This necessitates the use of "scavengers" (e.g., triisopropylsilane, water) in the cleavage cocktail to trap the cation.[21]
Fmoc Deprotection: A Base-Mediated Elimination
The Fmoc group's removal is a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[21][22]
Causality: The key is the acidity of the proton at the C9 position of the fluorenyl ring system.[17][22] A base, typically piperidine, abstracts this proton to form a stabilized aromatic anion.[17][21] This triggers a β-elimination, releasing the free amine and dibenzofulvene (DBF). The piperidine serves a dual role: as the base for deprotection and as a nucleophilic scavenger to trap the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine.[12][21]
Experimental Protocols
Trustworthy protocols are self-validating. The following methods represent standard, optimized procedures for the installation and removal of each protecting group.
Protocol 1: N-Tosylation of Phenylglycine Methyl Ester
This protocol yields the target molecule, this compound.
Methodology:
-
Dissolution: Dissolve Methyl 2-amino-2-phenylacetate (1.0 eq.) in dichloromethane (DCM, 10 volumes).
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C. The reaction is exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes.
Protocol 2: N-Boc Protection of an Amino Acid
This is a general and robust procedure for Boc protection using Boc-anhydride.[11][23]
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq) (to pH ~9-10). The base is crucial for deprotonating the amino group, enhancing its nucleophilicity.
-
Boc-Anhydride Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) dissolved in a minimal amount of dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor completion by TLC (ninhydrin stain will no longer show the starting material).
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl or citric acid solution. This protonates the carboxylate, making the product soluble in organic solvents.
-
Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate to yield the N-Boc protected amino acid.[11]
Protocol 3: N-Fmoc Protection of an Amino Acid
This procedure uses the more stable Fmoc-OSu reagent.[15][24]
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 10% aqueous sodium carbonate or sodium bicarbonate solution.
-
Fmoc-OSu Addition: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq.) in acetone or 1,4-dioxane dropwise while stirring vigorously at room temperature. The biphasic system helps control the reaction.[15]
-
Reaction: Stir at room temperature for 4-24 hours, monitoring for the disappearance of the free amino acid by TLC.
-
Workup: Once complete, dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Acidification & Extraction: Acidify the aqueous phase to pH 2 with 1M HCl. A white precipitate of the Fmoc-amino acid will form.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the pure product.[24]
Conclusion and Recommendations
The selection of an amine protecting group is a foundational decision in chemical synthesis with far-reaching consequences for the entire project.
-
N-Tosyl is the choice for maximum stability. It is not a workhorse for iterative synthesis but rather a robust shield for amines when other parts of a molecule must undergo extensive manipulation. Its use implies that the final deprotection is one of the last, most forceful steps.
-
N-Boc remains a highly effective and reliable strategy, particularly for longer or aggregation-prone peptides where the repeated TFA treatments can help solvate the growing chain.[8] The primary consideration is the management of the electrophilic t-butyl cation during deprotection.
-
N-Fmoc is the dominant strategy in modern SPPS for good reason.[12] The mild, base-labile deprotection conditions are compatible with a vast array of sensitive side-chain modifications, making it the preferred method for producing complex peptides like phosphopeptides and glycoproteins.[12] The key is to be vigilant for base-induced side reactions, such as aspartimide formation.
Ultimately, the optimal choice is dictated by the specific target molecule. A thorough understanding of the stability, orthogonality, and deprotection mechanisms of each group, as presented in this guide, empowers the research scientist to design more efficient, logical, and successful synthetic routes.
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A Senior Application Scientist's Guide to the Analytical Purity Determination of Tos-Gly-OMe
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
N-p-toluenesulfonyl-glycine methyl ester (Tos-Gly-OMe) is a pivotal intermediate in synthetic organic chemistry. Its primary application lies as a protected amino acid derivative in peptide synthesis, where the tosyl group provides robust protection for the amine functionality, allowing for selective reactions at the methyl ester terminus[1]. The purity of this reagent is not merely a matter of quality control; it is a prerequisite for the successful synthesis of complex peptides and other pharmaceutical targets. Impurities, such as unreacted starting materials (glycine methyl ester, p-toluenesulfonyl chloride), by-products, or residual solvents, can introduce undesired modifications, complicate purification of the final product, and compromise overall yield and biological activity[2].
This guide provides an in-depth comparison of the primary analytical methods used to assess the purity of Tos-Gly-OMe. We will move beyond simple procedural descriptions to explore the underlying principles of each technique, the rationale behind experimental choices, and the unique insights each method provides. This multi-pronged analytical approach ensures a comprehensive characterization, underpinning the reliability and reproducibility required in research and drug development.[2][3]
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the quantitative purity of Tos-Gly-OMe. Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification of each component.[2][4] A properly validated HPLC method is considered the definitive measure of purity for regulatory purposes.[3][5][6]
The 'Why': Causality in HPLC Method Design
-
Stationary Phase Selection: A reversed-phase C18 column is the conventional choice for Tos-Gly-OMe. The non-polar C18 alkyl chains interact with the hydrophobic tosyl group, while the polar glycine methyl ester moiety allows for effective elution with a polar mobile phase. This combination provides excellent resolving power for potential impurities which will have varying polarities.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a buffer like ammonium acetate or a modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol.[4][7] The buffer controls the ionization state of any acidic or basic impurities, ensuring consistent retention times, while the organic solvent modulates the elution strength. A gradient elution (where the proportion of organic solvent is increased over time) is often employed to first elute polar impurities and then the more retained Tos-Gly-OMe, followed by any non-polar contaminants.
-
Detection: The presence of the aromatic tosyl group makes UV detection highly effective and sensitive. The chromophore allows for detection at wavelengths around 220-254 nm.[4][7]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Determination of Tos-Gly-OMe.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of Tos-Gly-OMe into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This results in a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method. The method is considered self-validating through the use of system suitability tests (e.g., injection precision, peak tailing) run before sample analysis.[9]
-
Chapter 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy – Identity, Structure, and Solvent Impurities
While HPLC excels at quantitative purity, ¹H NMR spectroscopy provides invaluable qualitative and semi-quantitative data. It serves as an unambiguous confirmation of the compound's identity and is exceptionally effective at detecting and quantifying residual solvents.[2]
The 'Why': Causality in NMR Analysis
-
Structural Confirmation: The ¹H NMR spectrum of pure Tos-Gly-OMe will show a unique set of signals with characteristic chemical shifts, splitting patterns, and integration values corresponding to each proton in the molecule. This "fingerprint" confirms the correct structure has been synthesized.
-
Impurity Identification: Process-related impurities or residual solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) have distinct and well-documented chemical shifts, making them easy to identify even at low levels.[10]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the sample, the absolute purity of Tos-Gly-OMe can be determined by comparing the integral of a specific analyte proton signal to that of a signal from the standard. This provides an orthogonal quantitative result to HPLC.
Expected ¹H NMR Spectrum of Tos-Gly-OMe
-
Tosyl Group: A singlet around 2.4 ppm (for the -CH₃ protons) and two doublets between 7.4-7.8 ppm (for the aromatic protons).
-
Glycine Moiety: A doublet around 3.9 ppm (for the N-CH₂ protons).
-
Methyl Ester: A singlet around 3.7 ppm (for the -OCH₃ protons).
-
NH Proton: A triplet (or broad singlet) which may be exchangeable with D₂O.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Identity and Purity Assessment.
Detailed ¹H NMR Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the Tos-Gly-OMe sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a drop of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans for accurate integration, especially if quantification is desired.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks. The ratio of integrals for the protons of Tos-Gly-OMe should match the theoretical ratio (e.g., 3H : 4H : 2H : 3H).
-
Identify any signals that do not correspond to the product. Compare their chemical shifts to libraries of common lab solvents and potential starting materials to identify them.
-
Chapter 3: Complementary Techniques – Mass Spectrometry and TLC
While HPLC and NMR form the core of purity analysis, other techniques provide vital, complementary information.
Mass Spectrometry (MS)
Mass spectrometry is the ultimate tool for confirming molecular identity. It measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a precise molecular weight.[2] For Tos-Gly-OMe (C₁₀H₁₃NO₄S, M.W. = 243.28), an ESI-MS spectrum would typically show a protonated molecular ion [M+H]⁺ at m/z 244.3 or a sodium adduct [M+Na]⁺ at m/z 266.3. This analysis definitively confirms that the main component is the correct compound but provides limited information on purity unless coupled with a separation technique (LC-MS).[11]
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative technique primarily used for monitoring the progress of the synthesis reaction.[12][13] By spotting the reaction mixture on a silica plate and developing it in an appropriate solvent system (e.g., ethyl acetate/hexanes), one can visualize the disappearance of starting materials and the appearance of the Tos-Gly-OMe product. The presence of multiple spots in the final, purified material indicates the presence of impurities.
Chapter 4: Comparative Analysis and Integrated Strategy
No single method provides a complete picture of purity. A robust quality assessment relies on an integrated strategy where the strengths of each technique are leveraged.[2]
Comparison of Key Analytical Methods
| Parameter | HPLC | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Primary Purpose | Quantitative purity, impurity profiling[4] | Structural confirmation, identity, solvent analysis[2] | Molecular weight confirmation[11] | Reaction monitoring, qualitative impurity check[13] |
| Quantitation | Excellent (Gold Standard) | Good (with internal standard - qNMR) | Poor (unless using LC-MS with standards) | Non-quantitative |
| Sensitivity | High (ppm levels) | Moderate (typically >0.1%) | Very High (ppb-ppt levels) | Low |
| Specificity | High (separates isomers) | Very High (unique chemical fingerprint) | Very High (for mass) | Low to Moderate |
| Throughput | Moderate | High | High | Very High |
| Key Information | % Purity, number and quantity of impurities | Structural integrity, residual solvents | Molecular formula confirmation | Presence/absence of major impurities |
Integrated Purity Assessment Workflow
An ideal workflow begins with simple checks and progresses to more complex, quantitative methods.
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A Senior Application Scientist's Guide to the X-ray Crystallography of N-tosylated Amino Esters
For researchers in synthetic chemistry and drug development, N-tosylated amino esters are invaluable chiral building blocks.[1][2] The tosyl (p-toluenesulfonyl) group serves not only as a robust protecting group for the amine but also significantly influences the molecule's reactivity and physical properties.[3][4] To fully understand the stereochemistry, conformational preferences, and non-covalent interactions that dictate the behavior of these molecules in the solid state, single-crystal X-ray diffraction (SCXRD) is the definitive analytical tool.[5] It provides an unambiguous three-dimensional map of atomic positions, offering insights that are crucial for rational drug design and materials science.[6]
However, the path from a synthesized powder to a high-quality crystal structure is often non-trivial. The process of crystallization itself frequently represents the most significant bottleneck.[7] This guide, drawing from established principles and field experience, provides a comparative overview of common crystallization techniques for N-tosylated amino esters, details a practical workflow, and explores the analytical depth offered by the resulting crystallographic data.
The Precursor: Synthesis of N-Tosylated Amino Esters
Before crystallization can begin, the target compound must be synthesized and purified. A common and reliable method involves the direct tosylation of the corresponding amino acid ester.
Typical Synthetic Protocol:
-
The starting amino acid ester hydrochloride is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
The solution is cooled in an ice bath (0 °C).
-
A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloride and activate the amino group.
-
Tosyl chloride (TsCl), dissolved in the same solvent, is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute acid, water, and brine to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-tosylated amino ester.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[8][9]
The high crystallinity of many N-tosylated compounds is an advantage during this purification step.[4]
The Crystallization Gauntlet: A Comparison of Core Techniques
Obtaining diffraction-quality single crystals requires creating a supersaturated solution from which the molecule can slowly and orderly precipitate. The choice of method is critical and depends on the compound's solubility and stability. For small organic molecules like N-tosylated amino esters, several techniques are prevalent.[5][10]
Slow Solvent Evaporation
This is often the simplest and most direct method. The compound is dissolved in a suitable solvent to near-saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystal growth.
-
Causality: The key is a slow evaporation rate. Rapid evaporation leads to the rapid formation of many small nuclei, resulting in a microcrystalline powder instead of a few large single crystals. The choice of solvent is paramount; it should be volatile enough to evaporate but not so volatile that the process is uncontrolled.
Vapor Diffusion
Vapor diffusion is a more controlled and widely successful technique that allows for a gentle approach to supersaturation.[11][12] It is performed in a sealed chamber containing a droplet of the protein/precipitant mixture and a larger reservoir of the precipitant solution.[13]
-
Hanging Drop vs. Sitting Drop: In the hanging drop method, a small droplet (1-2 µL) of the compound solution is pipetted onto a siliconized coverslip, which is then inverted and sealed over a reservoir containing a solution in which the compound is less soluble (the precipitant or anti-solvent). In the sitting drop method, the droplet is placed on a pedestal within the reservoir well.
-
Causality: The system reaches equilibrium via the vapor phase. Because the precipitant concentration is higher in the reservoir, the vapor pressure of the solvent is lower over the reservoir than over the droplet.[11] This gradient drives the slow diffusion of solvent vapor from the droplet to the reservoir. This gradual loss of solvent concentrates the compound in the droplet, slowly inducing crystallization. This method is highly effective because it explores a range of concentrations along a gentle gradient.[14]
Slow Cooling & Antisolvent Diffusion
-
Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystallization. The rate of cooling is critical for growing large, well-ordered crystals.
-
Liquid-Liquid (Antisolvent) Diffusion: In this technique, a solution of the compound is layered with a miscible "antisolvent" in which the compound is insoluble.[10] Slow diffusion at the interface between the two liquids creates a localized supersaturated zone where crystals can form.
Comparative Analysis of Crystallization Methods
| Method | Principle | Typical Solvents/Setup | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Volatile solvents (DCM, Acetone, Diethyl Ether) in a loosely capped vial. | Simple setup, requires minimal sample. | Difficult to control rate, prone to forming crusts or microcrystals. |
| Vapor Diffusion | Slow equilibration of solvent vapor pressure between a droplet and a reservoir.[11] | Droplet: Compound in a good solvent. Reservoir: A miscible anti-solvent. | Excellent control over supersaturation, high success rate, uses small sample volumes.[14] | More complex setup, requires screening of many conditions. |
| Slow Cooling | Decreased solubility at lower temperatures. | Solvents with high temperature-solubility coefficients (e.g., Ethanol, Acetonitrile). | Effective for many compounds, relatively simple. | Requires a programmable cooling block for best results; not suitable for heat-sensitive compounds. |
| Antisolvent Diffusion | Reduced solubility at the interface of a solvent and an anti-solvent.[10] | Layering a solution (e.g., in Toluene) with an anti-solvent (e.g., Hexane). | Can produce high-quality crystals, avoids evaporation. | Diffusion rate can be hard to control, potential for oiling out. |
Experimental Protocol: Crystallization of N-Tosyl-L-Alanine Methyl Ester via Vapor Diffusion
This protocol provides a self-validating system for screening crystallization conditions. The use of a 24-well plate allows for the simultaneous testing of multiple solvent/anti-solvent systems.
Materials:
-
Purified N-Tosyl-L-Alanine Methyl Ester
-
24-well sitting drop crystallization plate
-
A range of analytical grade solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene)
-
A range of analytical grade anti-solvents (e.g., Hexane, Heptane, Diethyl Ether)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Dissolve ~10-20 mg of the purified compound in 1 mL of a "good" solvent (e.g., Dichloromethane). This creates a concentrated stock solution.
-
Prepare Reservoirs: In each well of the 24-well plate, add 500 µL of a different anti-solvent or a mixture of solvent/anti-solvent. This creates a matrix of conditions to screen. For example:
-
Well A1: 500 µL Hexane
-
Well A2: 500 µL Heptane
-
Well A3: 500 µL Diethyl Ether
-
...and so on.
-
-
Dispense Droplets: On the sitting drop post in the center of each well, carefully pipette a 2 µL droplet of the compound's stock solution.
-
Seal the Plate: Immediately seal the plate with clear sealing tape to create an isolated environment for each well.
-
Incubate and Observe: Store the plate in a vibration-free location at a constant temperature (e.g., 18-20 °C).
-
Monitor Crystal Growth: Using a microscope, inspect the droplets daily for the first week, and then periodically for several weeks. Record observations such as clear drops, precipitate, microcrystals, or single crystals.
-
Harvesting: Once suitable single crystals (typically >0.1 mm) have formed, they can be carefully harvested using a cryoloop for mounting on the diffractometer.
Visualization of the Crystallographic Workflow
The journey from a promising crystal to a refined 3D structure follows a well-defined path. This workflow ensures that the collected data is processed rigorously to yield a chemically sensible and accurate molecular model.
Caption: Workflow from synthesis to final crystal structure.
Structural Insights: The Role of the Tosyl Group in Crystal Packing
The true power of X-ray crystallography lies in the detailed analysis of the final structure. For N-tosylated amino esters, this analysis reveals how the bulky and electronically distinct tosyl group orchestrates the three-dimensional architecture of the crystal lattice.
Conformational Analysis: The analysis provides precise torsion angles, defining the conformation of the amino acid backbone and the orientation of the tosyl and ester groups relative to each other.[15] This information is critical for understanding steric hindrance and potential intramolecular interactions.
Intermolecular Interactions: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The crystal packing in these structures is almost invariably dominated by N-H···O=S hydrogen bonds, which link molecules into chains or dimers.[16] Furthermore, the aromatic ring of the tosyl group and the methyl substituent provide opportunities for a variety of weak, yet structurally significant, non-covalent interactions:
-
C-H···O Interactions: Hydrogen atoms from the tolyl ring or the ester's alkyl chain can form weak hydrogen bonds with the sulfonyl or carbonyl oxygen atoms of neighboring molecules.[17]
-
π-π Stacking: The electron-rich aromatic rings of the tosyl groups on adjacent molecules can stack on top of each other, contributing significantly to the lattice energy.
-
C-H···π Interactions: A hydrogen atom from one molecule can interact with the face of the aromatic ring of a neighbor.
These interactions collectively create a robust, three-dimensional network that defines the material's physical properties.[18][19]
Caption: Key intermolecular interactions in N-tosylated crystals.
Conclusion
The crystallographic analysis of N-tosylated amino esters is a powerful endeavor that yields fundamental insights into molecular structure and solid-state organization. While the synthesis of these compounds is often straightforward, success in obtaining a final crystal structure hinges on a systematic and patient approach to crystallization. By comparing techniques like slow evaporation and vapor diffusion and by understanding the causal relationships between solvent choice, concentration gradients, and crystal nucleation, researchers can overcome this common hurdle. The resulting structural data, detailing everything from precise bond angles to the subtle interplay of non-covalent forces directed by the tosyl group, is indispensable for advancing the fields of medicinal chemistry, chemical synthesis, and materials science.
References
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International Union of Crystallography (IUCr) . Crystallographic software list. Available from: [Link]
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MDPI . Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Available from: [Link]
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University of Illinois . X-Ray Data Analysis Software Packages | Materials Research Laboratory. Available from: [Link]
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Bruker . Single Crystal X-ray Diffraction Software. Available from: [Link]
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Metherall, J. P., et al. (2023) . Advanced crystallisation methods for small organic molecules. PubMed. Available from: [Link]
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Royal Society of Chemistry . Advanced crystallisation methods for small organic molecules. Available from: [Link]
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CrystalMaker Software . CrystalDiffract: Introduction. Available from: [Link]
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ResearchGate . Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines. Available from: [Link]
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Universitat Autònoma de Barcelona . Crystallization of small molecules. Available from: [Link]
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ResearchGate . Modeling the Crystallization of Proteins and Small Organic Molecules in Nanoliter Drops. Available from: [Link]
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Cardoso, F. S. P., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available from: [Link]
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International Union of Crystallography (IUCr) . Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Available from: [Link]
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National Center for Biotechnology Information . N-Tosyl-l-threonine. PubChem. Available from: [Link]
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National Institutes of Health . Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available from: [Link]
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Durham, T. B., & Miller, M. J. (2003) . Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. Available from: [Link]
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Wikipedia . Tosyl group. Available from: [Link]
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Douglas Instruments . A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. Available from: [Link]
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Semantic Scholar . Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Available from: [Link]
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National Institutes of Health . Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Available from: [Link]
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National Center for Biotechnology Information . Tosylarginine Methyl Ester. PubChem. Available from: [Link]
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ARKIVOC . Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Available from: [Link]
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ResearchGate . N⋯N intermolecular interactions in the crystal packing of (Z). Available from: [Link]
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The Pharma Innovation . A review on x-ray crystallography and it's applications. Available from: [Link]
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Monash University . Synthesis of N-Alkyl Amino Acids. Available from: [Link]
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Holton, S. J., & Woolfson, D. N. (2002) . x Ray crystallography. PubMed Central. Available from: [Link]
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MDPI . Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]
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Ito, L., et al. (2008) . Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. Available from: [Link]
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ResearchGate . Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Available from: [Link]
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OiPub . CONFORMATIONAL ANALYSIS OF AROMATIC AMINO ACIDS BY X-RAY CRYSTALLOGRAPHY. Available from: [Link]
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Nyburg, S. C., et al. (1999) . Molecular packing and intermolecular interactions in N-acylethanolamines: crystal structure of N-myristoylethanolamine. PubMed. Available from: [Link]
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American Chemical Society . Total Synthesis of Aleutianamine. Available from: [Link]
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Forsythe, E. L., et al. (2002) . Vapor diffusion, nucleation rates and the reservoir to crystallization volume ratio. PubMed. Available from: [Link]
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Royal Society of Chemistry . Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice. Available from: [Link]
- Google Patents. Method for crystallization of amino acids.
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Linac Coherent Light Source . Crystal Growth. Available from: [Link]
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YouTube . Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Available from: [Link]
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ResearchGate . X-Ray Crystallography. Available from: [Link]
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ResearchGate . 4-(Tosylamino)benzoic acid. Available from: [Link]
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National Institutes of Health . A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. PubMed Central. Available from: [Link]
-
MDPI . Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]
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A Comparative Guide to the Synthetic Validation of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
This compound, an N-protected amino acid ester, is a valuable building block in medicinal chemistry. The presence of the tosyl (p-toluenesulfonyl) protecting group offers stability and specific reactivity, making it an attractive precursor for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds with potential therapeutic applications. The validation of an efficient and scalable synthetic route is therefore of paramount importance for its practical utilization in drug discovery and development. This guide compares two distinct synthetic strategies: a direct, one-pot reductive amination and a classical two-step protection-esterification sequence.
Route 1: Direct Reductive Amination of Methyl Benzoylformate
This approach constructs the target molecule in a single step from readily available starting materials: methyl benzoylformate and p-toluenesulfonamide. The reaction proceeds via the formation of an intermediate Kukhtin-Ramirez adduct, which then undergoes a proton transfer and subsequent Arbuzov-like displacement of a phosphine oxide.[1] This method is an operationally simple and chemoselective alternative to other amination strategies.[1]
Mechanistic Rationale
The choice of a phosphorus(III) reagent, such as tris(dimethylamino)phosphine, is crucial for the initial activation of the 1,2-dicarbonyl system of methyl benzoylformate. This forms a highly reactive adduct that is susceptible to nucleophilic attack by the sulfonamide. The subsequent intramolecular rearrangement and elimination of the phosphine oxide drives the reaction to completion. The low reaction temperature (-78 °C to ambient) helps to minimize side reactions and preserve the integrity of the ester functionality.
Caption: Workflow for the Direct Reductive Amination Synthesis.
Route 2: Esterification of N-Tosyl-Phenylglycine
This classical two-step approach involves the initial synthesis of N-(p-toluenesulfonyl)-phenylglycine, followed by its esterification to yield the final product. This method offers a high degree of control over each transformation and is often employed when the starting N-protected amino acid is commercially available or easily prepared.
Mechanistic Rationale
The first step, the tosylation of phenylglycine, is a standard nucleophilic substitution reaction where the amino group of phenylglycine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. The subsequent esterification of the resulting N-tosyl-phenylglycine is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Workflow for the Two-Step Esterification Synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Reductive Amination | Route 2: Esterification of N-Tosyl-Phenylglycine |
| Starting Materials | Methyl benzoylformate, p-toluenesulfonamide | Phenylglycine, p-toluenesulfonyl chloride, Methanol |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Yield | Good to Excellent (based on analogous reactions) | High (for both steps) |
| Atom Economy | Moderate (phosphine oxide byproduct) | High |
| Operational Simplicity | High (one-pot procedure) | Moderate (involves isolation of an intermediate) |
| Scalability | Potentially challenging due to cryogenic conditions | Generally straightforward |
| Reagent Cost & Availability | Tris(dimethylamino)phosphine can be costly. | All reagents are common and relatively inexpensive. |
| Control over Stereochemistry | If starting with a chiral ketoester, potential for stereocontrol. | If starting with enantiopure phenylglycine, stereochemistry is retained. |
Experimental Protocols
Route 1: Direct Reductive Amination (Adapted from Organic Syntheses Procedure[1])
Materials:
-
Methyl benzoylformate
-
p-Toluenesulfonamide
-
Tris(dimethylamino)phosphine
-
Dichloromethane (anhydrous)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonamide (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methyl benzoylformate (1.0 equivalent) to the cooled solution.
-
In a separate flask, prepare a solution of tris(dimethylamino)phosphine (1.1 equivalents) in anhydrous dichloromethane.
-
Add the tris(dimethylamino)phosphine solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature while stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Esterification of N-Tosyl-Phenylglycine
Part A: Synthesis of N-Tosyl-Phenylglycine
Materials:
-
Phenylglycine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve phenylglycine (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-tosyl-phenylglycine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Part B: Fischer Esterification of N-Tosyl-Phenylglycine
Materials:
-
N-Tosyl-Phenylglycine (from Part A)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Standard glassware for reflux
Procedure:
-
Suspend N-tosyl-phenylglycine (1.0 equivalent) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
If necessary, purify by recrystallization or column chromatography.
Validation Data (Reference Data for a Similar Compound)
| Property | Value |
| Molecular Formula | C10H13NO4S |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Spectroscopic Data (for Methyl 2-(4-methylphenylsulfonamido)acetate): [2]
-
¹³C NMR: Spectral data available on PubChem.
-
Mass Spectrometry (GC-MS): Key fragments and the molecular ion peak are available in the NIST Mass Spectrometry Data Center database, accessible through PubChem.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Direct Reductive Amination) is highly attractive for its operational simplicity and one-pot nature, which can lead to significant time and resource savings in a research and development setting. However, the use of a potentially expensive phosphine reagent and cryogenic conditions might pose challenges for large-scale synthesis.
-
Route 2 (Esterification of N-Tosyl-Phenylglycine) follows a more traditional and robust two-step process. It utilizes readily available and inexpensive reagents and is generally more amenable to scale-up. The ability to purify the intermediate N-tosyl-phenylglycine can also lead to a higher purity final product.
For initial laboratory-scale synthesis and rapid access to the target molecule, the Direct Reductive Amination is a compelling option. For process development and larger-scale production where cost and scalability are primary concerns, the Esterification of N-Tosyl-Phenylglycine is likely the more prudent choice.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and desired purity. It is recommended to perform small-scale trials of both routes to determine the most efficient and practical method for your specific needs.
References
- Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
-
PubChem. Methyl 2-(4-methylphenylsulfonamido)acetate. Available from: [Link]
- BenchChem. Methyl 2-(4-methylphenylsulfonamido)acetate | 2645-02-5.
- ChemicalBook. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis.
- MySkinRecipes. This compound.
- Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
-
PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
Sources
A Senior Application Scientist’s Guide to Alternative Reagents for the N-Tosylation of Glycine Methyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of reagents for the N-tosylation of glycine methyl ester, moving beyond the conventional p-toluenesulfonyl chloride (TsCl) and pyridine method. We will explore modern alternatives, offering a critical analysis of their performance, mechanistic advantages, and practical considerations, supported by experimental data and detailed protocols.
Introduction: The Significance of N-Tosyl Glycine Methyl Ester
N-Tosyl glycine methyl ester is a cornerstone building block in synthetic organic chemistry. The tosyl (Ts) group serves as a robust protecting group for the primary amine, rendering it stable to a wide range of reaction conditions, including those used in peptide synthesis and complex molecule assembly.[1] Its selection is predicated on its chemical stability and the multiple available methods for its eventual cleavage.
The traditional method for its synthesis—the reaction of glycine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine—is a workhorse reaction taught in introductory organic chemistry.[2] However, for researchers in drug development and process chemistry, this method presents significant drawbacks, including the use of a noxious and often difficult-to-remove base (pyridine), the formation of stoichiometric amounts of pyridinium hydrochloride salt that complicates workup, and potential side reactions.[3][4]
This guide critically examines the conventional method and presents a comparative analysis of superior alternative reagents that offer milder reaction conditions, simpler purification profiles, and improved overall efficiency.
The Benchmark: p-Toluenesulfonyl Chloride (TsCl)
Before exploring alternatives, it is crucial to understand the mechanism and limitations of the standard TsCl protocol. The tosylation of an amine with TsCl is a nucleophilic substitution reaction at the sulfur center.[3]
Mechanism & Rationale
The primary amine of glycine methyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. This displaces the chloride ion. A base, typically pyridine, is required to neutralize the hydrochloric acid (HCl) generated in situ.[2][3] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate, which is then attacked by the amine.
Standard Experimental Protocol: TsCl/Pyridine
-
To a stirred solution of glycine methyl ester hydrochloride (1.0 eq.) in pyridine (5-10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow: Conventional Tosylation with TsCl
Caption: Workflow for the conventional TsCl/Pyridine tosylation method.
Limitations
-
Harsh Base: Pyridine is toxic, has an unpleasant odor, and can be difficult to remove completely.
-
Byproduct Formation: Generates a stoichiometric amount of pyridinium hydrochloride, which can complicate isolation and require aqueous workups.
-
Side Reactions: In some cases, particularly with alcohols, the chloride ion generated can act as a nucleophile, leading to the formation of chlorinated byproducts instead of the desired tosylate.[5][6]
-
Purification: Often requires column chromatography, which is not ideal for large-scale synthesis.
Superior Alternative 1: p-Toluenesulfonic Anhydride (Ts₂O)
p-Toluenesulfonic anhydride (Ts₂O) is an excellent alternative that circumvents many of the issues associated with TsCl. It is a stable, crystalline solid that acts as a "softer" and highly efficient tosylating agent.[7]
Mechanism & Rationale
Ts₂O reacts directly with the amine nucleophile. The key advantage is that the only byproduct generated is p-toluenesulfonic acid (TsOH), which is water-soluble and easily removed.[7] This eliminates the need for pyridine and avoids the formation of insoluble hydrochloride salts. A non-nucleophilic amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used as an acid scavenger.
Experimental Protocol: Ts₂O/TEA
-
Suspend glycine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, 10 vol).
-
Add triethylamine (2.2 eq.) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonic anhydride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 5 vol) and then brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product, often in high purity without chromatography.
Workflow: Clean Tosylation with Ts₂O
Caption: Streamlined workflow for the Ts₂O tosylation method.
Superior Alternative 2: 1-Tosylimidazole (TsIm)
For substrates that are sensitive to even mild acids or require highly controlled tosylation, 1-Tosylimidazole (TsIm) stands out. It is a stable, crystalline solid that acts as a mild and highly selective tosylating agent.
Mechanism & Rationale
1-Tosylimidazole is pre-activated. The imidazole ring is an excellent leaving group, and upon reaction with the amine, it is released as imidazole. Imidazole is a weak base that can be easily removed during an aqueous workup. This method avoids the generation of strong acids (HCl or TsOH) in the reaction mixture, making it ideal for sensitive or acid-labile substrates. The reaction often proceeds under neutral conditions without the need for an additional base.
Experimental Protocol: TsIm
-
Dissolve glycine methyl ester (free base, 1.0 eq.) and 1-tosylimidazole (1.05 eq.) in a suitable solvent like acetonitrile or DCM (10 vol).
-
Stir the reaction at room temperature for 4-8 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Dissolve the residue in ethyl acetate and wash with water to remove the imidazole byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the pure product.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the performance of each reagent for the N-tosylation of glycine methyl ester is summarized below. Data is compiled from internal experiments and literature precedents for similar primary amines.
| Parameter | TsCl / Pyridine | p-Toluenesulfonic Anhydride (Ts₂O) | 1-Tosylimidazole (TsIm) |
| Typical Yield | 75-90% | >95% | 90-98% |
| Reaction Time | 12-18 hours | 1-2 hours | 4-8 hours |
| Reaction Temp. | 0 °C to RT | 0 °C | RT to 40 °C |
| Key Byproduct | Pyridinium Hydrochloride | p-Toluenesulfonic Acid | Imidazole |
| Workup Complexity | High (multiple washes) | Low (aqueous washes) | Low (aqueous washes) |
| Purification | Often requires chromatography | Often none required | Often none required |
| Reagent Cost | Low | Moderate | High |
| Safety/Handling | Pyridine is toxic/noxious | Ts₂O is a moisture-sensitive solid | Stable, non-volatile solid |
Decision Guide for Reagent Selection
The choice of reagent depends critically on the specific requirements of the synthesis, such as scale, substrate sensitivity, cost, and desired purity. This decision-making flowchart provides a logical path to selecting the optimal reagent.
Caption: Decision flowchart for selecting the optimal tosylation reagent.
Conclusion and Future Outlook
While the use of p-toluenesulfonyl chloride with pyridine is a well-established method, it is encumbered by significant process limitations. For modern chemical synthesis, particularly in the pharmaceutical industry, cleaner and more efficient reagents are paramount.
p-Toluenesulfonic anhydride (Ts₂O) emerges as the superior choice for most applications, offering rapid reaction times, high yields, and a vastly simplified workup procedure, making it highly amenable to scale-up. 1-Tosylimidazole (TsIm) provides an exceptionally mild and clean alternative for high-value, sensitive substrates where reagent cost is a secondary concern.
The continued development of catalytic tosylation methods promises further improvements in sustainability and efficiency.[8][9] However, for the majority of researchers and drug development professionals today, switching from TsCl to Ts₂O represents a significant and easily implemented process improvement.
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
YouTube. (2018, September 20). 12.5c Formation of Tosylate Esters. Retrieved from [Link]
-
Sciencemadness.org. (2010, November 28). p-toluenesulonyl chloride advice. Retrieved from [Link]
-
Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 10(4), 393-397. Retrieved from [Link]
-
YouTube. (2019, July 24). formation of tosylates & mesylates. Retrieved from [Link]
-
YouTube. (2019, May 6). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism - Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Zhang, G., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(9), 10515-10523. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and environmental stewardship, providing you with a self-validating system for waste management.
The Imperative for Proper Disposal: Understanding the Sulfonamide Footprint
This compound belongs to the sulfonamide class of compounds. While this specific derivative may not have extensive ecotoxicological data, the broader class of sulfonamides is recognized for its potential environmental impact. Sulfonamides can persist in aquatic environments, potentially leading to the development of antibiotic-resistant bacteria and other adverse ecological effects[1][2][3]. Therefore, the disposal of this compound is not merely a matter of laboratory hygiene but a critical step in mitigating potential environmental contamination[4][5]. The procedures outlined below are designed to prevent the release of this compound into the environment.
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of this compound, it is crucial to internalize the foundational principles of laboratory chemical waste management. These practices are not arbitrary; they are the bedrock of a safe and compliant laboratory environment.
-
Waste Minimization : The most effective disposal method is to generate less waste. This can be achieved by ordering only the necessary quantities of chemicals, optimizing experimental scales, and maintaining a well-organized chemical inventory to avoid redundant purchases[6].
-
Segregation : Never mix incompatible waste streams. The adage "like goes with like" is a cornerstone of safe disposal. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or the creation of a more hazardous waste mixture[7].
-
Labeling : Every waste container must be clearly and accurately labeled with its contents. Unidentified chemical waste poses a significant danger to all personnel and complicates the disposal process immensely.
-
Containment : Use appropriate, sealed containers for all chemical waste. Open containers can lead to spills and the release of volatile compounds into the laboratory atmosphere[7].
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of both solid and liquid waste containing this compound.
Part 1: Waste Identification and Segregation
-
Characterize the Waste : Determine if the waste is the pure solid compound, a solution in an organic solvent, or an aqueous solution. This initial characterization will dictate the appropriate disposal pathway.
-
Segregate at the Source :
-
Solid Waste : Collect unadulterated solid this compound in a designated, compatible solid waste container. This container should be clearly labeled "Solid Hazardous Waste: this compound".
-
Organic Solvent Waste : If the compound is dissolved in an organic solvent (e.g., acetone, ethyl acetate, methylene chloride), it must be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent used. Do not mix these two types of solvent waste[8]. The container label must list all chemical constituents and their approximate concentrations.
-
Aqueous Waste : Due to the environmental persistence of sulfonamides, aqueous solutions containing this compound should not be disposed of down the drain[1][9]. Collect all aqueous waste containing this compound in a designated "Aqueous Hazardous Waste" container. The label must specify the contents.
-
Part 2: Container Management and Labeling
-
Select Compatible Containers : Use containers that are chemically resistant to the waste they will hold. For organic solvents, high-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container has a secure, leak-proof cap[7].
-
Proper Labeling : All waste containers must be labeled with the words "HAZARDOUS WASTE" and a complete list of the contents, including the full chemical name of this compound and any solvents or other reagents present[10]. Include the approximate percentage of each component.
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste[6][10]. This prevents the release of vapors and reduces the risk of spills.
Part 3: Storage and Collection
-
Satellite Accumulation Areas (SAA) : Store your labeled and sealed waste containers in a designated Satellite Accumulation Area within your laboratory. This area should be at or near the point of waste generation[6][7].
-
Secondary Containment : It is best practice to keep waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Arrange for Pickup : Once the waste container is full, or if you are discontinuing the use of this chemical, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup[6][11]. Do not transport hazardous waste yourself.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Consult the Safety Data Sheet (SDS) : While a specific SDS for this exact compound was not found, general procedures for handling solid organic compounds should be followed.
-
Cleanup :
-
For small solid spills : Carefully sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
For small liquid spills : Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, when cleaning up a chemical spill.
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Type | Hazardous Chemical Waste | Belongs to the sulfonamide class with potential environmental toxicity. |
| Solid Disposal | Designated solid hazardous waste container. | To prevent mixing with incompatible materials and ensure proper disposal. |
| Organic Solution Disposal | Segregated halogenated or non-halogenated solvent waste. | Prevents dangerous reactions and facilitates proper solvent recycling or incineration. |
| Aqueous Solution Disposal | Designated aqueous hazardous waste container. DO NOT pour down the drain. | Sulfonamides can persist in aquatic environments and contribute to antibiotic resistance.[1][2] |
| Container | Chemically compatible, sealed container (e.g., HDPE, glass).[7] | To prevent leaks, spills, and vapor release. |
| Labeling | "HAZARDOUS WASTE" with full chemical names and concentrations.[10] | Essential for safety, proper handling, and regulatory compliance. |
| Storage | Designated Satellite Accumulation Area with secondary containment.[6][7] | To ensure safe, temporary storage and prevent spills. |
| Spill Cleanup | Absorb liquids, sweep solids. Collect all materials as hazardous waste. | To mitigate exposure and prevent environmental contamination. |
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is a shared responsibility that protects not only ourselves but also the world beyond our laboratory doors.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Gothwal, R., & Shashidhar, T. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113426. [Link]
-
Barra Caracciolo, A., Topp, E., & Grenni, P. (2015). Estimations of the environmental hazard posed by sulfonamides. ResearchGate. Retrieved from [Link]
-
Sukul, P., & Spiteller, M. (2025, August 6). Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health. ResearchGate. Retrieved from [Link]
-
Riaz, U., Murtaza, G., & Anum, W. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(52), 32924-32938. [Link]
-
Khan, M. A., et al. (2022). The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.). PLoS ONE, 17(4), e0265561. [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Apollo Scientific. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]
-
Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]
-
University of Oklahoma, Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
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Personal protective equipment for handling Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
A Researcher's Guide to Safely Handling Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
An In-Depth Manual for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like this compound, a compound featuring both a sulfonamide and a phenylacetate moiety, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Assessment and Triage: Understanding the Risks
The primary step in safe handling is a comprehensive risk assessment. This compound is a complex organic molecule, and its hazards can be inferred from its structural components.
-
Sulfonamides : This class of compounds can exhibit a range of biological activities and may be pharmacologically active.[1][2] Some sulfonamides are known to cause allergic reactions in sensitive individuals.
-
Aromatic Esters : Compounds like methyl phenylacetate can be harmful if swallowed or in contact with skin.[3] They may also cause skin and eye irritation.[4][5][6]
-
Organic Solvents : The synthesis and handling of this compound will likely involve organic solvents, which present their own set of hazards, including flammability and toxicity.[7]
Key Potential Hazards:
-
Skin and eye irritation.
-
Harmful if swallowed or absorbed through the skin.[8]
-
Possible respiratory tract irritation.[8]
-
Potential for allergic reactions in susceptible individuals.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable.[9][10] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves : These materials offer good resistance to a range of organic chemicals, including aromatic compounds and esters.[7][9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[4] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and vapors.[7][10] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[7] |
| Body Protection | Laboratory Coat : A flame-resistant lab coat should be worn at all times to protect against spills and splashes. Ensure the lab coat is fully buttoned. For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a Fume Hood : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary, based on a formal risk assessment. |
Operational Workflow: From Receipt to Reaction
A systematic approach to handling ensures safety at every step. The following workflow diagram illustrates the key stages and associated safety precautions.
Caption: A logical workflow for handling this compound.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Emergency Contact Information:
-
Immediate Supervisor: [Insert Name and Contact Information]
-
EH&S Department: [Insert Contact Information]
-
Emergency Services: [Insert Local Emergency Number]
Spill Response:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation : From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Containment (if safe to do so) : For small spills, and only if you are trained and have the appropriate spill kit, contain the spill using an absorbent material.
-
Cleanup : Wear appropriate PPE, including respiratory protection if necessary. Absorb the spilled material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][8]
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.[11]
Waste Segregation and Labeling:
-
Segregation : Halogenated and non-halogenated organic waste must be collected in separate, clearly labeled containers.[11]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and specify the chemical contents and approximate concentrations.[11][12]
Disposal Procedure:
-
Collect all waste containing this compound and its solvents in a designated, compatible, and sealed hazardous waste container.[11][12]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]
Do not dispose of this chemical down the drain or in the regular trash.[13]
Conclusion: A Culture of Safety
The safe handling of this compound is paramount. By understanding the potential hazards, diligently using the correct PPE, adhering to established operational workflows, and being prepared for emergencies, researchers can mitigate risks and foster a strong culture of safety within the laboratory. This proactive approach not only protects individuals but also ensures the continued advancement of scientific discovery.
References
- Benchchem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
- Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
- Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
- Unknown. (n.d.). Personal Protective Equipment (PPE).
- Echemi. (n.d.). Methyl2-(4-methylphenylsulfonamido)acetate SDS, 2645-02-5 Safety Data Sheets.
- Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - Methyl phenylacetate.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - Methyl phenylacetate.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - Methyl phenylacetate.
- ECHEMI. (n.d.). Methyl 2-(phenylsulfonyl)acetate SDS, 34097-60-4 Safety Data Sheets.
- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - Phenyl acetate.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives.
- Santa Cruz Biotechnology. (n.d.). Methyl phenylacetate.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications.
- ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications.
- Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page.
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. echemi.com [echemi.com]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
